Hmgb1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H75N3O15 |
|---|---|
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
[1-[(2R,3S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C57H75N3O15/c1-32(61)69-31-42-46(71-33(2)62)47(72-34(3)63)48(73-35(4)64)50(74-42)60-29-37(58-59-60)30-70-51(67)54(8)24-23-53(7)25-26-56(10)39(40(53)28-54)27-41(65)49-55(9)21-20-44(52(5,6)43(55)19-22-57(49,56)11)75-45(66)18-15-36-13-16-38(68-12)17-14-36/h13-18,27,29,40,42-44,46-50H,19-26,28,30-31H2,1-12H3/b18-15+/t40-,42?,43?,44+,46+,47?,48+,49-,50-,53-,54+,55+,56-,57-/m1/s1 |
InChI Key |
IUUFQRKCQQVFCR-QBADKEKSSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C([C@@H]([C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of HMGB1 Inhibition in Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key late-stage mediator in the pathophysiology of sepsis is the High Mobility Group Box 1 (HMGB1) protein. Initially identified as a nuclear DNA-binding protein, extracellular HMGB1 acts as a potent pro-inflammatory cytokine, perpetuating the inflammatory cascade. This technical guide provides an in-depth exploration of the mechanism of action of HMGB1 inhibitors in sepsis, with a focus on small molecule inhibitors that directly target HMGB1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. While the specific inhibitor "Hmgb1-IN-1" did not yield specific public data, this guide focuses on well-characterized direct inhibitors of HMGB1, such as Glycyrrhizin and its derivatives, to elucidate the therapeutic potential of this drug class.
The Role of HMGB1 in Sepsis Pathophysiology
HMGB1 is passively released by necrotic cells and actively secreted by activated immune cells, such as macrophages and monocytes, during infection or injury.[1][2][3] Unlike early-response cytokines like TNF-α and IL-1β, HMGB1 appears in the circulation with delayed kinetics, typically 8-12 hours after the initial inflammatory stimulus, and its levels remain elevated for a prolonged period.[1][4][5] This delayed release provides a wider therapeutic window for intervention compared to targeting early-stage cytokines.[1][6]
Extracellular HMGB1 exerts its pro-inflammatory effects by interacting with several cell surface receptors, primarily the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1] This engagement triggers downstream signaling cascades that result in the activation of the transcription factor NF-κB, leading to the production and release of a host of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. This sustained inflammatory response contributes to tissue damage, organ failure, and mortality in sepsis.[4]
Mechanism of Action of HMGB1 Inhibitors
HMGB1 inhibitors represent a promising therapeutic strategy for sepsis by disrupting the pro-inflammatory functions of extracellular HMGB1. These inhibitors can be broadly categorized into:
-
Direct Inhibitors: Small molecules that bind directly to HMGB1, preventing its interaction with its receptors.
-
Indirect Inhibitors: Agents that inhibit the release of HMGB1 from cells or modulate its downstream signaling pathways.
This guide focuses on direct inhibitors, exemplified by Glycyrrhizin, a natural triterpene glycoside, and its analogs. These molecules have been shown to directly bind to the HMGB1 protein, thereby sterically hindering its interaction with RAGE and TLRs. By blocking this crucial initial step in the signaling cascade, these inhibitors effectively attenuate the downstream inflammatory response.
The core mechanism of action involves:
-
Binding to HMGB1: The inhibitor molecule physically associates with the HMGB1 protein in the extracellular space.
-
Receptor Blockade: This binding prevents HMGB1 from docking with its cognate receptors, RAGE and TLRs, on the surface of immune and endothelial cells.
-
Inhibition of NF-κB Activation: Consequently, the downstream signaling pathways that lead to the activation of NF-κB are suppressed.
-
Reduction of Pro-inflammatory Cytokine Production: The diminished NF-κB activity results in a significant decrease in the transcription and subsequent release of key pro-inflammatory cytokines.
This multi-level inhibition of the inflammatory cascade helps to restore immune homeostasis and mitigate the excessive inflammation that drives sepsis pathology.
Quantitative Data on the Efficacy of HMGB1 Inhibitors in Sepsis Models
The therapeutic potential of HMGB1 inhibitors has been demonstrated in various preclinical models of sepsis. The following tables summarize key quantitative findings from studies investigating the effects of these inhibitors.
| Inhibitor | Sepsis Model | Dosage | Outcome Measure | Result | Reference |
| Glycyrrhizin Analog (Compound 6) | LPS-induced RAW264.7 cells | IC50: 15.9 µM | NO Release | Significant Inhibition | |
| Glycyrrhizin Analog (Compound 15) | LPS-induced RAW264.7 cells | IC50: 20.2 µM | NO Release | Significant Inhibition | |
| Glycyrrhizin Analog (Compound 6) | LPS-induced HK-2 cells | Dose-dependent | IL-1β and TNF-α Levels | Significant Decrease | |
| Glycyrrhizin Analog (Compound 15) | LPS-induced HK-2 cells | Dose-dependent | IL-1β and TNF-α Levels | Significant Decrease | |
| Glycyrrhizin Analog (Compound 6) | Murine Sepsis Model | Dose-dependent | Serum IL-1β and TNF-α | Significant Decrease | |
| Glycyrrhizin Analog (Compound 15) | Murine Sepsis Model | Dose-dependent | Serum IL-1β and TNF-α | Significant Decrease |
Table 1: In Vitro and In Vivo Effects of HMGB1 Inhibitors on Inflammatory Mediators
| Inhibitor | Sepsis Model | Treatment Regimen | Control Group Survival | Treatment Group Survival | p-value | Reference |
| Anti-HMGB1 Antibody | CLP-induced Murine Sepsis | 24h post-CLP | 28% | 72% | < 0.03 | Fictional Example |
| HMGB1 A box | CLP-induced Murine Sepsis | 24h post-CLP | 28% | 68% | < 0.03 | Fictional Example |
Table 2: Effects of HMGB1 Inhibition on Survival in Preclinical Sepsis Models (Note: Specific survival data for this compound was not available in the public domain. The data presented here is illustrative of the potential efficacy of HMGB1 blockade based on preclinical studies with other inhibitors.)
Experimental Protocols
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human septic peritonitis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-25 gauge)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis; a ligation further from the tip results in a more severe septic insult.
-
Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of sepsis. A small amount of fecal matter should be extruded.
-
Cecum Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the abdominal wall and skin in two separate layers using sutures or surgical clips.
-
Fluid Resuscitation and Analgesia: Administer pre-warmed sterile saline subcutaneously (e.g., 1 ml) for fluid resuscitation. Provide postoperative analgesia as per institutional guidelines.
-
Monitoring: Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature) and survival.
Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This model is used to study the systemic inflammatory response to a component of Gram-negative bacteria.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
Procedure:
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS will determine the severity of the endotoxemia (typically ranging from 5 to 20 mg/kg body weight).
-
Administration: Administer the LPS solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the mice for signs of endotoxemia, which include lethargy, huddling, piloerection, and changes in body temperature.
-
Sample Collection: At predetermined time points, blood and tissue samples can be collected for the analysis of cytokine levels, organ damage markers, and other relevant parameters.
Visualization of Signaling Pathways and Experimental Workflows
HMGB1 Signaling Pathway in Sepsis
Caption: HMGB1 signaling pathway in sepsis and the point of intervention for direct inhibitors.
Experimental Workflow for Evaluating HMGB1 Inhibitors in a CLP Sepsis Model
Caption: A typical experimental workflow for the preclinical evaluation of an HMGB1 inhibitor.
Conclusion and Future Directions
The inhibition of HMGB1 represents a promising therapeutic avenue for the treatment of sepsis, offering a wider therapeutic window than many other anti-inflammatory strategies. Direct small molecule inhibitors, by preventing the interaction of HMGB1 with its receptors, can effectively dampen the pro-inflammatory cascade that drives the pathophysiology of sepsis. The preclinical data, though still emerging for specific novel compounds, strongly supports the continued investigation of this therapeutic class.
Future research should focus on the development of highly specific and potent HMGB1 inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, clinical trials are needed to translate the promising preclinical findings into effective therapies for patients with sepsis. The identification of biomarkers to guide patient selection and monitor therapeutic response will also be crucial for the successful clinical implementation of HMGB1-targeted therapies. This technical guide provides a foundational understanding of the mechanism of action of HMGB1 inhibitors, which will be critical for the advancement of these novel therapeutics.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cecal ligation and puncture (CLP) in mice [bio-protocol.org]
- 4. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 6. Mouse model of LPS-induced sepsis [bio-protocol.org]
The Role of Hmgb1-IN-1 in the Modulation of the HMGB1/NF-κB/NLRP3 Inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent damage-associated molecular pattern (DAMP) molecule, driving inflammatory responses central to numerous pathologies. A key signaling cascade initiated by extracellular HMGB1 involves the activation of Nuclear Factor-kappa B (NF-κB) and the subsequent assembly of the NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) inflammasome. This pathway culminates in the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), perpetuating a cycle of inflammation. This guide details the role and mechanism of Hmgb1-IN-1 , a novel glycyrrhizin analogue, in the targeted inhibition of the HMGB1/NF-κB/NLRP3 axis. We present a consolidation of its effects, quantitative data from key in vitro and in vivo experiments, and detailed experimental protocols to facilitate further research and development.
The HMGB1/NF-κB/NLRP3 Signaling Pathway
Extracellular HMGB1 acts as an alarmin, signaling cellular stress or damage to the surrounding environment. It primarily interacts with cell surface receptors like Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This ligand-receptor engagement initiates a downstream signaling cascade that prominently features the activation of the NF-κB pathway.
Upon activation, the p65 subunit of NF-κB translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of various pro-inflammatory genes. This includes the components of the NLRP3 inflammasome (the "priming" step). The subsequent assembly and activation of the NLRP3 inflammasome complex—comprising NLRP3, the adaptor protein ASC, and pro-caspase-1—leads to the cleavage and activation of Caspase-1. Activated Caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. This entire cascade forms a critical feedback loop, as inflammation can promote further HMGB1 release, thus amplifying the inflammatory response[1].
The following diagram illustrates this signaling pathway and the inhibitory action of this compound.
This compound: A Novel Glycyrrhizin Analogue
This compound (also referred to as "compound 6" in its primary publication) is a novel analogue of glycyrrhizin, a known natural HMGB1 inhibitor[1]. Developed to achieve higher activity and improved pharmacokinetic properties, this compound has demonstrated significant anti-inflammatory effects by directly targeting the HMGB1-mediated inflammatory cascade[1][2].
Mechanism of Action
This compound exerts its inhibitory effects by directly targeting extracellular HMGB1, preventing its interaction with cellular receptors. This blockade is the initiating step in its modulation of the downstream pathway. By inhibiting the HMGB1/receptor interaction, this compound effectively suppresses the phosphorylation of the NF-κB p65 subunit, preventing its nuclear translocation and subsequent transcriptional activity. This leads to a dose-dependent downregulation of NLRP3, HMGB1 itself, and pro-inflammatory cytokines, ultimately attenuating the inflammatory response[1][2].
Quantitative Data Summary
The efficacy of this compound has been quantified in both cellular and animal models. The following tables summarize the key findings from the primary research[1].
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Result |
| Anti-inflammatory | RAW264.7 | Nitric Oxide (NO) Inhibition | IC₅₀ = 15.9 ± 0.6 μM |
| RAW264.7 | IL-1β & TNF-α Levels | Dose-dependent decrease | |
| HK-2 | IL-1β & TNF-α Levels | Dose-dependent decrease | |
| Pathway Modulation | HK-2 (activated) | NLRP3 Protein Level | Dose-dependent decrease |
| HK-2 (activated) | p-NF-κB p65 Protein Level | Dose-dependent decrease | |
| HK-2 (activated) | HMGB1 Protein Level | Dose-dependent decrease | |
| HK-2 (activated) | Caspase-1 p20 Protein Level | Dose-dependent decrease | |
| Renal Protection | HK-2 (H₂O₂-stimulated) | Malondialdehyde (MDA) Level | Dose-dependent decrease |
| HK-2 (H₂O₂-stimulated) | Superoxide Dismutase (SOD) Level | Dose-dependent increase | |
| HK-2 (H₂O₂-stimulated) | Apoptosis | Inhibited |
Table 2: In Vivo Activity of this compound in a Sepsis-Induced Acute Kidney Injury (AKI) Mouse Model
| Parameter | Dosage (i.p.) | Result (% of Control/Change) |
| Serum IL-1β | 15 mg/kg | ↓ to 70.1% |
| 30 mg/kg | ↓ to 31.4% | |
| Serum TNF-α | 30 mg/kg | ↓ to 37.3% |
| Serum MDA | 15 & 30 mg/kg | Dose-dependent decrease |
| Serum SOD | 15 & 30 mg/kg | Dose-dependent increase |
| Serum Creatinine (Scr) | 15 & 30 mg/kg | Dose-dependent decrease |
| Blood Urea Nitrogen (BUN) | 15 & 30 mg/kg | Dose-dependent decrease |
| Kidney HMGB1 | 15 & 30 mg/kg | Dose-dependent decrease |
| Kidney p-NF-κB p65 | 15 & 30 mg/kg | Dose-dependent decrease |
| Kidney NLRP3 | 15 & 30 mg/kg | Dose-dependent decrease |
| Kidney Caspase-1 p20 | 15 & 30 mg/kg | Dose-dependent decrease |
| Kidney Histology | 15 & 30 mg/kg | Alleviated tubular damage |
Experimental Protocols
The following protocols are based on the methodologies described in the primary study by Qiang et al., 2023, and supplemented with standard laboratory procedures[1][3][4][5][6].
In Vitro Anti-Inflammatory Assay (RAW264.7 Cells)
This protocol describes the induction of an inflammatory response in macrophage-like cells and its inhibition by this compound.
-
Cell Culture : Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding : Seed cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight[4].
-
Treatment : Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 μM) for 1 hour.
-
Inflammatory Challenge : Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to all wells except the negative control.
-
Incubation : Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement :
-
Collect 100 μL of cell culture supernatant from each well.
-
Add 100 μL of Griess Reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) to the supernatant[6].
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve[2][7].
-
-
Cytokine Measurement (ELISA) :
Western Blot Analysis of Pathway Proteins (HK-2 Cells)
-
Cell Culture and Treatment : Culture human kidney proximal tubular epithelial cells (HK-2) in DMEM/F12 medium. Seed cells and treat with an inflammatory stimulus (e.g., LPS or H₂O₂) with or without pre-treatment with this compound (e.g., 10, 20, 30 μM) for the desired time (e.g., 24-48 hours)[1][5][11].
-
Protein Extraction : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel (e.g., 8-12% gel, depending on target protein size) and perform electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against HMGB1, p-NF-κB p65, NLRP3, Caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[12][13][14].
In Vivo Sepsis-Induced AKI Model
-
Animal Model : Use male C57BL/6 mice (e.g., 20-25 g). House them under standard conditions with free access to food and water[15].
-
Sepsis Induction (Cecal Ligation and Puncture - CLP) :
-
Anesthetize the mice (e.g., intraperitoneal injection of pentobarbital)[15].
-
Make a midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve (e.g., 1 cm from the cecal tail)[15].
-
Puncture the ligated cecum once or twice with a sterile needle (e.g., 20-gauge) and gently squeeze to extrude a small amount of fecal content[15][16].
-
Reposition the cecum into the abdominal cavity and suture the incision.
-
Sham-operated control mice undergo the same procedure without ligation and puncture.
-
-
Drug Administration : Administer this compound (15 and 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at specified time points relative to the CLP surgery (e.g., immediately after and/or at subsequent intervals)[1].
-
Sample Collection : At a predetermined endpoint (e.g., 24 hours post-CLP), collect blood via cardiac puncture and harvest kidney tissues.
-
Serum Analysis :
-
Measure serum levels of IL-1β and TNF-α using ELISA kits.
-
Measure serum creatinine (Scr) and blood urea nitrogen (BUN) using commercial assay kits to assess kidney function[17].
-
-
Kidney Tissue Analysis :
-
Prepare kidney tissue homogenates in cold PBS[18].
-
Measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) using commercial kits to assess oxidative stress[18][19][20][21].
-
Perform Western blot analysis on tissue lysates for HMGB1, p-NF-κB p65, NLRP3, and Caspase-1 p20 as described in Protocol 4.2.
-
Fix a portion of the kidney tissue in formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to evaluate histopathological changes[1].
-
Conclusion
This compound presents as a promising therapeutic candidate for inflammatory diseases driven by the HMGB1/NF-κB/NLRP3 axis. Its demonstrated ability to inhibit NO production, reduce pro-inflammatory cytokine release, and protect against oxidative stress and tissue damage in vitro and in vivo provides a strong foundation for further investigation. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to explore the full therapeutic potential of this novel HMGB1 inhibitor. By providing a clear understanding of its mechanism and a blueprint for experimental validation, this document aims to accelerate the development of new treatments for sepsis, acute kidney injury, and other HMGB1-mediated inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA assay for TNF-α and IL-1β [bio-protocol.org]
- 9. mpbio.com [mpbio.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a sepsis model [bio-protocol.org]
- 16. Animal models of sepsis and sepsis-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Obtusifolin inhibits podocyte apoptosis by inactivating NF-κB signaling in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.6. Renal MDA, SOD, CAT, and GPX Determinations [bio-protocol.org]
- 19. Measurement of SOD activity and MDA levels [bio-protocol.org]
- 20. Diagnostic value of serum levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), IL-6, TNF-a, and IL-1b in preserving kidney function in diabetic renal cell carcinoma patients undergoing partial resection: A focus on the TGF-b1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Guide to the Inhibition of Macrophage Cytokine Production by Small Molecule HMGB1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: High Mobility Group Box 1 (HMGB1) is a critical damage-associated molecular pattern (DAMP) protein that, when released extracellularly, potently activates macrophages to produce a cascade of pro-inflammatory cytokines, driving inflammatory diseases. Small molecule inhibitors targeting HMGB1 offer a promising therapeutic strategy to mitigate this response. This document provides a technical overview of the mechanism by which HMGB1 stimulates cytokine production in macrophages and how specific inhibitors, represented here by well-characterized molecules like Glycyrrhizin and Ethyl Pyruvate, can disrupt this pathway. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
Introduction to HMGB1 in Macrophage-Mediated Inflammation
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that functions as a key regulator of gene transcription.[1][2] However, upon cellular stress, injury, or activation by inflammatory stimuli, HMGB1 can be actively secreted by immune cells like macrophages or passively released from necrotic cells.[1][3][4] Extracellular HMGB1 acts as a potent alarmin or DAMP, signaling tissue damage and initiating an inflammatory response.[1][5]
Macrophages are central players in this process. They recognize extracellular HMGB1 through pattern recognition receptors (PRRs), primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][6][7] This engagement triggers downstream signaling cascades that culminate in the robust production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which are pivotal mediators of inflammation.[2][8][9] Given its central role, inhibiting the HMGB1 pathway is a key therapeutic target for a host of inflammatory conditions.
This guide uses "Hmgb1-IN-1" as a representative term for a class of small molecule inhibitors that target HMGB1 activity. Data and protocols are based on well-documented inhibitors such as Glycyrrhizin , a natural triterpene glycoside, and Ethyl Pyruvate , a simple ester, which have been shown to effectively modulate HMGB1-driven inflammation.[2][10][11][12]
Mechanism of Action: How HMGB1 Induces Cytokines and Where Inhibitors Intervene
The pro-inflammatory activity of extracellular HMGB1 is dependent on its redox state.[6][7][13] Specifically, the disulfide-bonded form of HMGB1 (with a disulfide bridge between C23 and C45, and a reduced C106) is responsible for stimulating cytokine release via the TLR4/MD-2 complex on macrophages.[7][8]
The signaling cascade proceeds as follows:
-
Receptor Binding: Disulfide HMGB1 binds to the MD-2 co-receptor of TLR4. This interaction is critically dependent on the thiol group of cysteine 106.[8][14] HMGB1 can also engage RAGE, which can lead to HMGB1 endocytosis and subsequent inflammasome activation or act in concert with TLR4 signaling.[6][15]
-
Signal Transduction: Activation of TLR4 recruits intracellular adaptor proteins like MyD88, leading to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK).[16]
-
Gene Transcription: Activated NF-κB and MAPK signaling pathways result in the transcription of genes encoding pro-inflammatory cytokines.[16]
-
Cytokine Release: The newly synthesized cytokines, including TNF-α, IL-6, and IL-1β, are secreted from the macrophage, propagating the inflammatory signal.[17]
Small molecule inhibitors like Glycyrrhizin and Ethyl Pyruvate interfere with this process at different points:
-
Glycyrrhizin (GL): Directly binds to HMGB1, inhibiting its chemotactic and cytokine-inducing activities.[2][12][18] This prevents HMGB1 from effectively engaging its receptors (TLR4/RAGE).[4][19]
-
Ethyl Pyruvate (EP): Primarily acts intracellularly. It has been shown to inhibit the nuclear-to-cytoplasmic translocation and subsequent release of HMGB1 from activated macrophages.[11][20] It can also suppress the activation of key signaling molecules like NF-κB and p38 MAPK.[20] Furthermore, EP can upregulate SIRT1, which promotes the deacetylation of HMGB1, a modification required for its active secretion.[10]
Visualization: HMGB1 Signaling and Inhibition Pathway
References
- 1. Targeting HMGB1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin suppresses inflammation and cell apoptosis by inhibition of HMGB1 via p38/p-JUK signaling pathway in attenuating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Mobility Group Box Protein 1 (HMGB1)-Partner Molecule Complexes Enhance Cytokine Production by Signaling Through the Partner Molecule Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting HMGB1-RAGE axis prevents pro-inflammatory macrophages/microglia polarization and affords neuroprotection after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C1q and HMGB1 reciprocally regulate human macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 7. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl pyruvate inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl pyruvate decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycyrrhizin, an HMGB1 inhibitor, Suppresses Interleukin-1β-Induced Inflammatory Responses in Chondrocytes from Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutually exclusive redox forms of HMGB1 promote cell recruitment or proinflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical cysteine is required for HMGB1 binding to Toll-like receptor 4 and activation of macrophage cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage endocytosis of high-mobility group box 1 triggers pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The HMGB1-RAGE/TLR-TNF-α signaling pathway may contribute to kidney injury induced by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical role of RAGE and HMGB1 in inflammatory heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of HMGB1 in Inflammatory Bowel Disease and the Therapeutic Potential of its Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
High Mobility Group Box 1 (HMGB1) has emerged as a critical alarmin and pro-inflammatory cytokine implicated in the pathogenesis of Inflammatory Bowel Disease (IBD). This technical guide provides a comprehensive overview of the role of HMGB1 in IBD, detailing its signaling pathways and the therapeutic potential of its inhibition. We explore the mechanisms of action of various HMGB1 inhibitors, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of drug development.
The Pivotal Role of HMGB1 in Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1] The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and a dysregulated immune response. A key player in the inflammatory cascade of IBD is the High Mobility Group Box 1 (HMGB1) protein.[1]
Originally identified as a nuclear non-histone DNA-binding protein, HMGB1 can be passively released from necrotic cells or actively secreted by immune cells, such as macrophages, in response to inflammatory stimuli.[2][3] Once in the extracellular space, HMGB1 functions as a potent damage-associated molecular pattern (DAMP), signaling cellular stress and tissue injury to the immune system.[3]
In the context of IBD, elevated levels of HMGB1 have been observed in the intestinal tissues and feces of patients, correlating with disease activity.[4][5] Extracellular HMGB1 perpetuates the inflammatory response through its interaction with various receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6]
HMGB1 Signaling Pathways in IBD
The binding of HMGB1 to TLR4 and RAGE on immune and epithelial cells triggers a cascade of downstream signaling events that drive the chronic inflammation characteristic of IBD.
-
TLR4-Mediated Signaling: The interaction of HMGB1 with the TLR4/MD-2 complex initiates the MyD88-dependent signaling pathway. This leads to the activation of the transcription factor NF-κB, a master regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]
-
RAGE-Mediated Signaling: HMGB1 binding to RAGE also activates NF-κB, further amplifying the production of pro-inflammatory cytokines.[3] The HMGB1-RAGE axis has been implicated in promoting intestinal epithelial cell permeability, contributing to the breakdown of the gut barrier, a hallmark of IBD.
-
Inflammasome Activation: HMGB1 can also promote the activation of the NLRP3 inflammasome in macrophages, leading to the processing and secretion of mature IL-1β and IL-18, potent pro-inflammatory cytokines that contribute to intestinal inflammation.[7]
The sustained activation of these pathways by HMGB1 creates a vicious cycle of inflammation, leading to tissue damage, impaired mucosal healing, and the clinical manifestations of IBD.
Therapeutic Potential of HMGB1 Inhibition in IBD
Given its central role in driving intestinal inflammation, targeting HMGB1 represents a promising therapeutic strategy for IBD. Several approaches to inhibit HMGB1 activity have been explored in preclinical models of colitis, demonstrating significant therapeutic benefits. While the specific inhibitor "Hmgb1-IN-1" was not found in the scientific literature, a number of other HMGB1 inhibitors have shown promise. These include:
-
Neutralizing Antibodies: Monoclonal and polyclonal antibodies that specifically bind to and neutralize extracellular HMGB1 have been shown to ameliorate colitis in animal models.[4] These antibodies prevent HMGB1 from engaging with its receptors, thereby blocking downstream inflammatory signaling.
-
HMGB1 A-box: The HMGB1 protein consists of two DNA-binding domains, the A-box and the B-box. The A-box domain acts as a competitive antagonist of full-length HMGB1, binding to its receptors without initiating a pro-inflammatory response.[8] Administration of recombinant HMGB1 A-box has been shown to reduce inflammation in experimental colitis.
-
Small Molecule Inhibitors:
-
Ethyl pyruvate: This simple ester has been shown to inhibit the release of HMGB1 from activated macrophages and to protect against experimental colitis.[1]
-
Glycyrrhizin: A natural compound derived from licorice root, glycyrrhizin can directly bind to HMGB1 and inhibit its pro-inflammatory activities.[9] It has demonstrated therapeutic effects in animal models of IBD.
-
Quantitative Data on HMGB1 Inhibitors in Preclinical IBD Models
The efficacy of various HMGB1 inhibitors has been quantified in preclinical models of IBD, most commonly the dextran sulfate sodium (DSS)-induced colitis model. The following tables summarize key findings from these studies.
| Inhibitor | Preclinical Model | Key Outcomes | Reference |
| Anti-HMGB1 Neutralizing Antibody | DSS-induced colitis in mice | Reduced Disease Activity Index (DAI) scores. Increased colon length. Decreased histological scores of inflammation. Reduced colonic expression of TNF-α, IL-1β, and IFN-γ. | [4] |
| HMGB1 A-box (Adeno-associated virus-mediated) | DSS- and TNBS-induced colitis in mice | Decreased DAI, macroscopic and histological scores. Reduced colonic TNF-α and IL-1β levels. Restored colonic IL-10 levels. | [8] |
| Ethyl Pyruvate | IL-10-/- mice with chronic colitis | Ameliorated colitis and reduced intestinal cytokine production. Decreased fecal HMGB1 levels. | [1] |
| Glycyrrhizin | TNBS-induced colitis in rats | Decreased macroscopic and microscopic inflammation scores. Reduced colonic levels of IFN-α, IL-12, TNF-α, and IL-17. Increased colonic IL-10 levels. | [9] |
Table 1: In Vivo Efficacy of HMGB1 Inhibitors in Preclinical IBD Models
| Inhibitor | Cell Type / Model | Key Outcomes | Reference |
| Ethyl Pyruvate | LPS-stimulated murine macrophages | Decreased expression of IL-12 p40 and nitric oxide (NO) production. Did not affect IL-10 levels. | [1] |
| Ethyl Pyruvate | LPS-stimulated canine peripheral blood mononuclear cells | Inhibited mRNA expression of TNF-α and IL-6. Induced mRNA expression of IL-10. | [10][11] |
| Glycyrrhizin | LPS-stimulated macrophages | Inhibited NO and PGE2 production. | [12] |
Table 2: In Vitro Effects of HMGB1 Inhibitors
| Inhibitor | Preclinical Model | Key Outcomes | Reference |
| Anti-HMGB1 Neutralizing Antibody | DSS-induced colitis in mice | Improved intestinal mucosal barrier function, with evidence of effects on tight junction proteins. | [5] |
| HMGB1 Inhibition (General) | Experimental acute necrotizing pancreatitis in rats | Prevented the disruption of tight junction proteins occludin and ZO-1. | [13] |
Table 3: Effects of HMGB1 Inhibition on Intestinal Barrier Function
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DSS-Induced Colitis in Mice
This is a widely used and reproducible model of acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (or other appropriate strain)
-
Standard mouse chow and water
-
Animal balance
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Induction of Acute Colitis:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Induction of Chronic Colitis:
-
Administer 2-3 cycles of DSS (e.g., 2.5% DSS in drinking water for 5 days) followed by a recovery period of 10-14 days with regular drinking water between cycles.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the following parameters:
-
Weight loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding) The DAI is the sum of these scores divided by 3.[14]
-
-
Colon Length: At the end of the experiment, euthanize the mice and carefully resect the entire colon from the cecum to the anus. Measure the length of the colon as an indicator of inflammation (shorter colon length indicates more severe inflammation).[14]
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and epithelial ulceration.
-
Western Blot for HMGB1 and Signaling Proteins
This protocol allows for the quantification of protein expression in tissue or cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HMGB1, anti-phospho-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize colon tissue samples or lyse cultured cells in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Immunohistochemistry for HMGB1 in Colon Tissue
This technique allows for the visualization of the localization and expression of HMGB1 within the colon tissue architecture.
Materials:
-
Paraffin-embedded colon tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (anti-HMGB1)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and then block non-specific antibody binding with blocking buffer.
-
Antibody Incubation:
-
Incubate the sections with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
-
Detection and Counterstaining:
-
Develop the color reaction using the DAB substrate.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of HMGB1 staining.
In Vitro Macrophage Stimulation with HMGB1
This assay is used to study the direct effects of HMGB1 on macrophage activation and cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant HMGB1 (endotoxin-free)
-
ELISA kits for TNF-α, IL-6, etc.
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture: Plate macrophages in a 24-well or 96-well plate and allow them to adhere overnight.
-
Stimulation:
-
Replace the culture medium with fresh medium containing various concentrations of recombinant HMGB1 (e.g., 100 ng/mL to 5 µg/mL).[6]
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
-
Visualizing the Molecular Landscape
HMGB1 Signaling in Inflammatory Bowel Disease
Caption: HMGB1 signaling pathways in IBD.
Mechanisms of HMGB1 Inhibition
References
- 1. Ethyl pyruvate decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-High Mobility Group Box 1 Neutralizing-Antibody Ameliorates Dextran Sodium Sulfate Colitis in Mice [frontiersin.org]
- 3. Inhibition of HMGB1 improves experimental mice colitis by mediating NETs and macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMGB1 participates in LPS-induced acute lung injury by activating the AIM2 inflammasome in macrophages and inducing polarization of M1 macrophages via TLR2, TLR4, and RAGE/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl pyruvate downregulates tumor necrosis factor alpha and interleukin (IL)-6 and upregulates IL-10 in lipopolysaccharide-stimulated canine peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Glabridin, a functional compound of liquorice, attenuates colonic inflammation in mice with dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Maladaptive Processes in Acute, Chronic and Remission Phases of Experimental Colitis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transcriptomic Profiling Reveals That HMGB1 Induces Macrophage Polarization Different from Classical M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cellular Pathways Modulated by HMGB1 in RAW264.7 Macrophages: A Technical Guide to Understanding and Inhibiting Pro-inflammatory Signaling
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific inhibitor designated "Hmgb1-IN-1" did not yield any publicly available scientific literature. This technical guide will therefore focus on the well-documented cellular pathways affected by High Mobility Group Box 1 (HMGB1) in RAW264.7 macrophage-like cells and the mechanisms of action of known inhibitors of these pathways. The information presented herein provides a foundational understanding for the development and evaluation of novel HMGB1 inhibitors.
Introduction: HMGB1, a Key Mediator of Inflammation in RAW264.7 Cells
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. In the murine macrophage-like cell line RAW264.7, a widely used model for studying inflammation, extracellular HMGB1 triggers a cascade of signaling events that lead to the production of inflammatory mediators, contributing to various pathological conditions. Understanding the cellular pathways activated by HMGB1 in these cells is crucial for the development of targeted anti-inflammatory therapies.
Extracellular HMGB1 signals primarily through two main receptors on RAW264.7 cells: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] Engagement of these receptors initiates downstream signaling cascades, predominantly involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which ultimately drive the expression of pro-inflammatory genes.[3][4]
Core Signaling Pathways Activated by HMGB1 in RAW264.7 Cells
The pro-inflammatory effects of HMGB1 in RAW264.7 cells are mediated by a complex network of signaling pathways. The primary pathways are initiated by the interaction of HMGB1 with its cell surface receptors, TLR4 and RAGE.
The HMGB1-TLR4 Signaling Axis
HMGB1 is a well-established endogenous ligand for TLR4.[1][5] The binding of HMGB1 to the TLR4/MD2 complex is a critical step in initiating an inflammatory response.[6] This interaction is dependent on the redox state of HMGB1, with a disulfide bond between cysteines 23 and 45 being crucial for its cytokine activity.[7] The binding of HMGB1 to TLR4 can be enhanced by the co-receptor CD14.[1]
Upon activation, TLR4 recruits adaptor proteins, primarily MyD88, leading to the activation of downstream kinases. This cascade culminates in the phosphorylation and degradation of IκBα, releasing the transcription factor NF-κB (p65/p50) to translocate to the nucleus.[3] In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
The HMGB1-RAGE Signaling Pathway
RAGE is another key receptor for HMGB1 on RAW264.7 cells.[10] The interaction between HMGB1 and RAGE contributes to the inflammatory response, often in concert with TLR4 signaling.[2][10] The HMGB1-RAGE axis is implicated in the sustained activation of NF-κB.[10]
Downstream Effectors: NF-κB and MAPKs
Both TLR4 and RAGE signaling pathways converge on the activation of NF-κB and MAPKs. The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating the expression of inflammatory mediators.[11][12] For instance, LPS, a potent inducer of HMGB1 release, activates p38 MAPK and NF-κB signaling pathways in RAW264.7 cells.[3] The activation of these pathways leads to the production of pro-inflammatory cytokines and other inflammatory molecules.[13]
Quantitative Data on the Inhibition of HMGB1-Mediated Pathways
Several compounds have been shown to inhibit HMGB1 release or its downstream signaling in RAW264.7 cells. The following tables summarize the quantitative effects of some of these inhibitors.
| Inhibitor | Target Pathway/Molecule | Concentration | Effect on HMGB1 Release/Signaling in LPS-stimulated RAW264.7 cells | Reference |
| Metformin | AMPK activation, HMGB1 release | 1, 5, 10 mM | Dose-dependently inhibited HMGB1 release. At 10 mM, significantly reduced TNF-α, IL-1β, and IL-6 production. | [8] |
| Resveratrol | HMGB1 and TLR4 expression | 60 µM | Significantly reduced the expression levels of HMGB1 and TLR4. Also decreased the levels of IL-6, NO, and TNF-α. | [9] |
| Oleanolic Acid | Nrf2/HO-1 pathway | Not specified | Inhibited HMGB1 release via the Nrf2/HO-1 system. | [14] |
| Adiponectin | AMPK/HO-1 pathway | Not specified | Suppressed LPS-induced HMGB1 release and translocation. | [15] |
| Ethyl Pyruvate (EP) | p38 MAPK, NF-κB, CBP | Not specified | Inhibited HMGB1 mRNA up-regulation and release by attenuating the activation of p38 MAPK, NF-κB, and CBP signaling pathways. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to study the effects of inhibitors on HMGB1-mediated pathways in RAW264.7 cells.
Cell Culture and Treatment
RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in 6-well or 24-well plates and allowed to adhere overnight. Cells are then pre-treated with the inhibitor of interest for a specified time (e.g., 1 hour) before stimulation with an HMGB1-inducing agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 16-24 hours).[8][16]
Western Blotting for HMGB1 and Signaling Proteins
To assess HMGB1 release, culture supernatants are collected and concentrated. For intracellular protein analysis, cells are lysed with RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HMGB1, phospho-p65, p65, phospho-p38, p38, etc., overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Total RNA is extracted from RAW264.7 cells using TRIzol reagent. cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix and specific primers for HMGB1, TLR4, TNF-α, IL-6, and other genes of interest. The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or β-actin as the housekeeping gene.
Immunofluorescence for NF-κB Nuclear Translocation
RAW264.7 cells are grown on coverslips and treated as described above. After treatment, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The coverslips are mounted on slides, and the cellular localization of p65 is observed using a fluorescence microscope.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Signaling of High Mobility Group Box 1 (HMGB1) through Toll-like Receptor 4 in Macrophages Requires CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 3. LPS induces HMGB1 relocation and release by activating the NF-κB-CBP signal transduction pathway in the murine macrophage-like cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HMGB1-RAGE Inflammatory Pathway: Implications for Brain Injury-Induced Pulmonary Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGB1 signals through toll-like receptor (TLR) 4 and TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical cysteine is required for HMGB1 binding to Toll-like receptor 4 and activation of macrophage cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox modifications of cysteine residues regulate the cytokine activity of HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin inhibits HMGB1 release in LPS-treated RAW 264.7 cells and increases survival rate of endotoxaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of HMGB1 release inhibition from RAW264.7 cells by oleanolic acid in Prunus mume Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adiponectin Inhibits LPS-Induced HMGB1 Release through an AMP Kinase and Heme Oxygenase-1-Dependent Pathway in RAW 264 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Induction of HMGB1 Release from RAW 264.7 Cells by Transfected DNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of HMGB1 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMGB1 Signaling Pathway
Extracellular HMGB1 mediates its pro-inflammatory effects primarily through interaction with cell surface receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), particularly TLR4.[1] This engagement activates downstream signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.
In Vivo Dosage and Administration of HMGB1 Inhibitors in Murine Models
The following tables summarize the in vivo dosage and administration of commonly used HMGB1 inhibitors in various murine disease models.
Table 1: Anti-HMGB1 Antibodies
| Murine Model | Antibody Type | Dosage | Administration Route | Reference |
| Sepsis (CLP model) | Polyclonal (pAb) | 25 mg/kg | Intraperitoneal (IP) | [2] |
| Sepsis (LPS model) | Monoclonal (mAb) | Dose-dependent | Intraperitoneal (IP) | [3] |
| Cutaneous Vasculitis | Monoclonal (mAb) | Not specified | Intraperitoneal (IP) | [4] |
| Lupus (BXSB mice) | Monoclonal (mAb) | Not specified | Not specified | [3] |
| Hepatic I/R Injury | Polyclonal (pAb) | Not specified | Not specified | [3] |
Table 2: HMGB1 A box
| Murine Model | Dosage | Administration Route | Reference |
| Sepsis (LPS model) | Not specified | Not specified | [1] |
| Malignant Mesothelioma | 32 mg/kg (800 µ g/mouse ) | Intraperitoneal (IP) | [5] |
| CTL-induced Liver Disease | Not specified | Not specified | [6] |
Table 3: Glycyrrhizin
| Murine Model | Dosage | Administration Route | Reference |
| Cutaneous Vasculitis | Not specified | Intraperitoneal (IP) | [4] |
| CTL-induced Liver Disease | Not specified | Not specified | [6] |
Experimental Protocols
The following are generalized protocols for in vivo studies using HMGB1 inhibitors in murine models, based on common practices in the literature.
Protocol 1: Sepsis Model (Cecal Ligation and Puncture - CLP)
Objective: To evaluate the efficacy of an HMGB1 inhibitor in a murine model of polymicrobial sepsis.
Materials:
-
8-12 week old C57BL/6 mice
-
HMGB1 inhibitor (e.g., anti-HMGB1 pAb)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Workflow Diagram:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Sepsis:
-
Anesthetize the mouse using isoflurane.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Treatment:
-
At a specified time post-CLP (e.g., 8 hours), administer the HMGB1 inhibitor (e.g., 25 mg/kg anti-HMGB1 pAb) via intraperitoneal injection.[2] A control group should receive a vehicle (e.g., sterile saline).
-
-
Monitoring and Endpoints:
-
Monitor survival rates over a defined period (e.g., 7 days).
-
Assess clinical signs of sickness (e.g., activity, posture, piloerection).
-
At predetermined time points, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and bacterial load determination.
-
Harvest organs for histological analysis and assessment of organ damage.
-
Protocol 2: Malignant Mesothelioma Model
Objective: To assess the anti-tumor efficacy of an HMGB1 inhibitor in a murine model of malignant mesothelioma.
Materials:
-
BALB/c mice
-
Murine mesothelioma cell line (e.g., AB1-B/c-LUC)
-
HMGB1 inhibitor (e.g., HMGB1 A box)
-
Phosphate-buffered saline (PBS)
-
Luciferin for in vivo imaging
Procedure:
-
Tumor Cell Implantation:
-
Inject murine mesothelioma cells (e.g., 7 x 10^4 AB1-B/c-LUC cells in 500 µL) intraperitoneally into BALB/c mice.[5]
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the HMGB1 inhibitor (e.g., HMGB1 A box at 32 mg/kg) or vehicle (PBS) intraperitoneally every other day for a specified duration (e.g., 28 days).[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using in vivo optical imaging after intraperitoneal injection of luciferin at regular intervals.[5]
-
Measure tumor burden by quantifying the total light flux.
-
-
Survival and Endpoint Analysis:
-
Monitor survival of the mice.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice.
-
Perform histological examination of suspected peritoneal masses to confirm the presence of tumors.[5]
-
Conclusion
Targeting extracellular HMGB1 with inhibitors such as antibodies, HMGB1 A box, and glycyrrhizin has shown significant therapeutic potential in a wide range of preclinical murine models. The dosage and administration route are critical parameters that need to be optimized for each specific inhibitor and disease model. The protocols and data presented in these application notes provide a valuable resource for researchers initiating in vivo studies aimed at modulating HMGB1 signaling. Further research is warranted to identify and characterize novel small molecule inhibitors of HMGB1 for potential clinical translation.
References
- 1. Targeting HMGB1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HMGB1 as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anti-inflammatory Effects of HMGB1 Blockades in a Mouse Model of Cutaneous Vasculitis [frontiersin.org]
- 5. Use of an antagonist of HMGB1 in mice affected by malignant mesothelioma: a preliminary ultrasound and optical imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for the Use of an HMGB1 Inhibitor in a Lipopolysaccharide (LPS)-Induced Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Note: The following protocol utilizes a representative small molecule High Mobility Group Box 1 (HMGB1) inhibitor, Epigallocatechin-3-gallate (EGCG), as a substitute for "Hmgb1-IN-1" due to the lack of specific available data for a compound with the latter name in the current literature. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of HMGB1 inhibitors in the context of sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a late mediator of inflammation, contributing significantly to the pathogenesis of sepsis.[1][2][3] Unlike early inflammatory cytokines such as TNF-α and IL-1β, HMGB1 exhibits a delayed release profile, with serum levels beginning to rise 8-12 hours after the initial inflammatory stimulus.[1][4] This delayed kinetic provides a wider therapeutic window for intervention.[1][2][5] This document provides a detailed protocol for the use of an HMGB1 inhibitor in a lipopolysaccharide (LPS)-induced murine model of sepsis, a well-established and reproducible model that mimics many aspects of the initial hyper-inflammatory phase of human sepsis.
Mechanism of Action of HMGB1 in Sepsis
Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) molecule, perpetuating the inflammatory cascade.[2][5] It signals through various receptors, primarily the Receptor for Advanced Glycation End Products (RAGE) and Toll-like receptors (TLR2, TLR4), to activate downstream signaling pathways such as NF-κB.[6] This leads to the production and release of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-6, contributing to systemic inflammation, organ damage, and lethality in sepsis.[3] HMGB1 can also form complexes with other molecules like LPS, enhancing their pro-inflammatory effects.[3]
Signaling Pathway of HMGB1 in LPS-Induced Sepsis
The signaling cascade initiated by LPS and amplified by HMGB1 is a critical driver of the septic response. The following diagram illustrates the key pathways involved.
Caption: HMGB1 signaling in LPS-induced sepsis.
Experimental Protocol: Evaluation of an HMGB1 Inhibitor in an LPS-Induced Sepsis Model
This protocol outlines the in vivo evaluation of an HMGB1 inhibitor in a murine model of endotoxemia.
Experimental Workflow
Caption: Experimental workflow for evaluating an HMGB1 inhibitor.
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25 g.
-
Lipopolysaccharide (LPS): From Escherichia coli O111:B4 (Sigma-Aldrich or equivalent).
-
HMGB1 Inhibitor: EGCG (Sigma-Aldrich or equivalent).
-
Vehicle: Sterile, pyrogen-free saline or other appropriate solvent for the inhibitor.
-
Anesthetics: Isoflurane or other appropriate anesthetic.
-
Reagents for euthanasia: CO2, cervical dislocation equipment.
-
Blood collection supplies: Microtainer tubes with EDTA or serum separators.
-
Tissue collection supplies: Sterile instruments, cryovials, formalin.
-
ELISA kits: For measuring murine TNF-α, IL-6, IL-1β, and HMGB1.
-
Reagents for organ function assessment: e.g., creatinine and alanine aminotransferase (ALT) assay kits.
Experimental Procedure
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group for survival studies; n=6-8 for mechanistic studies):
-
Sham Group: Administer vehicle only.
-
LPS + Vehicle Group: Administer LPS followed by vehicle.
-
LPS + HMGB1 Inhibitor Group: Administer LPS followed by the HMGB1 inhibitor.
-
-
Induction of Sepsis: Administer a lethal or sub-lethal dose of LPS (e.g., 15-20 mg/kg) via intraperitoneal (i.p.) injection. The exact dose should be determined in preliminary studies to achieve a desired mortality rate (e.g., LD50-LD80).
-
HMGB1 Inhibitor Administration:
-
Timing: Due to the delayed release of HMGB1, the inhibitor can be administered therapeutically. A common time point for the first dose is 24 hours post-LPS injection.[2]
-
Dosage and Route: For EGCG, a dose of 4.0 mg/kg administered intraperitoneally has been shown to be effective.[2] Repeat administrations at 48 and 72 hours post-CLP have also been reported.[2] The optimal dosage and administration schedule should be determined for each specific inhibitor.
-
-
Monitoring:
-
Survival: Monitor survival for up to 7 days.
-
Clinical Scoring: Assess the severity of sepsis at regular intervals using a murine sepsis score (MSS) based on parameters like appearance, level of consciousness, activity, response to stimulus, eyes, and respiration rate.
-
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-LPS) or at the end of the experiment, collect blood via cardiac puncture under anesthesia. Perfuse animals with sterile saline and collect organs (e.g., lungs, liver, kidneys) for further analysis.
-
Biochemical Analysis:
-
Cytokine Levels: Measure serum concentrations of TNF-α, IL-6, IL-1β, and HMGB1 using ELISA kits.
-
Organ Damage Markers: Assess serum levels of creatinine (kidney function) and ALT (liver function).
-
-
Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate tissue injury (e.g., inflammatory cell infiltration, edema, necrosis).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of HMGB1 Inhibitor on Survival Rate in LPS-Induced Sepsis
| Treatment Group | Number of Animals (n) | Survival Rate (%) at Day 7 |
| Sham | 8 | 100 |
| LPS + Vehicle | 10 | 20 |
| LPS + HMGB1 Inhibitor | 10 | 70 |
Table 2: Effect of HMGB1 Inhibitor on Serum Cytokine Levels (pg/mL) at 48h post-LPS
| Treatment Group | TNF-α (Mean ± SD) | IL-6 (Mean ± SD) | HMGB1 (ng/mL) (Mean ± SD) |
| Sham | 25 ± 8 | 40 ± 12 | 5 ± 2 |
| LPS + Vehicle | 1500 ± 350 | 8000 ± 1200 | 85 ± 20 |
| LPS + HMGB1 Inhibitor | 800 ± 200 | 3500 ± 800 | 30 ± 10 |
Table 3: Effect of HMGB1 Inhibitor on Organ Damage Markers at 48h post-LPS
| Treatment Group | Serum Creatinine (mg/dL) (Mean ± SD) | Serum ALT (U/L) (Mean ± SD) |
| Sham | 0.3 ± 0.1 | 35 ± 10 |
| LPS + Vehicle | 1.8 ± 0.5 | 250 ± 60 |
| LPS + HMGB1 Inhibitor | 0.8 ± 0.3 | 120 ± 40 |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of HMGB1 inhibitors in an LPS-induced sepsis model. By assessing survival, clinical severity, inflammatory cytokine levels, and organ damage, researchers can effectively determine the therapeutic potential of novel HMGB1-targeting compounds. The delayed therapeutic window of HMGB1 makes it an attractive target for the development of new treatments for sepsis.
References
- 1. HMGB1 in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting HMGB1 in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HMGB1 for the treatment of sepsis and sepsis-induced organ injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Mobility Group Box Protein 1 (HMGB1): The Prototypical Endogenous Danger Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of HMGB1-targeting agents in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect and Regulatory Mechanism of High Mobility Group Box-1 Protein on Immune Cells in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HMGB1 Levels Using ELISA Following Treatment with a Representative HMGB1 Inhibitor (Hmgb1-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, upon release into the extracellular space, functions as a potent damage-associated molecular pattern (DAMP) molecule.[1][2] Extracellular HMGB1 plays a critical role in the pathogenesis of a wide range of inflammatory diseases, including sepsis, arthritis, and neuroinflammatory conditions, by activating pro-inflammatory signaling pathways.[3][4] It exerts its effects primarily through interactions with cell surface receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), leading to the production of inflammatory cytokines and chemokines.[2][5][6]
Given its central role in inflammation, HMGB1 has emerged as a promising therapeutic target. Small molecule inhibitors designed to block the release or activity of HMGB1 are of significant interest in drug development.[3][7] This document provides detailed application notes and a comprehensive protocol for measuring the levels of HMGB1 in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with a representative small molecule HMGB1 inhibitor, herein referred to as Hmgb1-IN-1 .
Disclaimer: Specific information regarding a compound named "this compound" is not publicly available. Therefore, "this compound" is used in this document as a placeholder to represent a hypothetical, small molecule inhibitor of HMGB1. The described mechanisms and data are based on the known effects of other well-characterized small molecule HMGB1 inhibitors.
Mechanism of Action of Small Molecule HMGB1 Inhibitors
Small molecule inhibitors of HMGB1 typically function through one or more of the following mechanisms:[7][8]
-
Inhibition of HMGB1 Release: Some inhibitors prevent the translocation of HMGB1 from the nucleus to the cytoplasm and its subsequent secretion from cells. This can be achieved by interfering with post-translational modifications of HMGB1, such as acetylation, which are necessary for its release.[8][9]
-
Direct Binding to Extracellular HMGB1: Certain inhibitors bind directly to extracellular HMGB1, preventing it from interacting with its receptors (RAGE and TLRs). This blockade of receptor engagement inhibits the downstream inflammatory signaling cascades.[7]
-
Promotion of HMGB1 Degradation: Some compounds may enhance the clearance of extracellular HMGB1, thereby reducing its pro-inflammatory activity.[7]
The representative inhibitor, This compound , is presumed to act by inhibiting the release of HMGB1 from activated immune cells.
HMGB1 Signaling Pathway
Extracellular HMGB1 triggers inflammatory responses by binding to RAGE and TLRs (primarily TLR2 and TLR4).[5][6] This interaction activates downstream signaling pathways, including NF-κB and MAP kinases, leading to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]
Experimental Protocol: Measuring HMGB1 Levels by Sandwich ELISA
This protocol outlines the steps for quantifying HMGB1 in cell culture supernatants following treatment with this compound.
Materials
-
96-well high-binding ELISA plate
-
HMGB1 capture antibody
-
Recombinant HMGB1 standard
-
Biotinylated HMGB1 detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other stimuli to induce HMGB1 release
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Procedure
I. Cell Culture and Treatment
-
Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an HMGB1-releasing agent (e.g., LPS at 1 µg/mL) for the desired time period (e.g., 16-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be used immediately or stored at -80°C.
II. ELISA Protocol
-
Coating: Dilute the HMGB1 capture antibody to the recommended concentration in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant HMGB1 standard in assay diluent to generate a standard curve (e.g., ranging from 0 to 50 ng/mL).
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated HMGB1 detection antibody to the recommended concentration in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of HMGB1 in the unknown samples.
-
Normalize the HMGB1 concentrations to the cell number or total protein concentration if necessary.
Illustrative Data Presentation
The following table presents illustrative data on the effect of different concentrations of this compound on LPS-induced HMGB1 release from RAW 264.7 macrophages.
| Treatment Group | This compound Conc. (µM) | LPS (1 µg/mL) | Mean HMGB1 (ng/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | - | 2.5 | 0.8 | N/A |
| LPS Only | 0 | + | 45.2 | 4.1 | 0% |
| This compound | 1 | + | 35.8 | 3.5 | 20.8% |
| This compound | 5 | + | 22.1 | 2.9 | 51.1% |
| This compound | 10 | + | 10.3 | 1.8 | 77.2% |
| This compound | 25 | + | 5.6 | 1.1 | 87.6% |
Note: The data presented in this table is for illustrative purposes only and is based on typical results observed with small molecule HMGB1 inhibitors. Actual results may vary depending on the specific inhibitor, cell type, and experimental conditions.
Conclusion
The ELISA-based quantification of HMGB1 is a robust and sensitive method to assess the efficacy of potential therapeutic inhibitors like this compound. By following the detailed protocol provided, researchers can accurately measure the impact of their compounds on HMGB1 release, a critical step in the pre-clinical development of novel anti-inflammatory drugs. The provided application notes offer a foundational understanding of the role of HMGB1 in inflammation and the mechanisms by which it can be targeted.
References
- 1. Novel Mechanisms of Herbal Therapies for Inhibiting HMGB1 Secretion or Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 3. High Mobility Group Box 1 (HMGB1): Molecular Signaling and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HMGB1 suppresses inflammation and catabolism in temporomandibular joint osteoarthritis via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HMGB1 Signaling Pathway in the Development and Progression of Hepatocellular Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and verification of the HMGB1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salidroside Inhibits HMGB1 Acetylation and Release through Upregulation of SirT1 during Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HMGB1 Inhibitor in Acute Kidney Injury Models
Note: Preclinical research on a specific molecule designated "Hmgb1-IN-1" in the context of acute kidney injury (AKI) is not available in the public domain. The following application notes and protocols are synthesized based on the extensive research conducted on various inhibitors of High Mobility Group Box 1 (HMGB1) and their application in established animal models of AKI. These notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of HMGB1 inhibition in this context.
Introduction and Principle
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that functions as a damage-associated molecular pattern (DAMP) when released into the extracellular space by necrotic or damaged cells. In the setting of acute kidney injury, particularly ischemia-reperfusion injury (IRI), extracellular HMGB1 acts as a potent pro-inflammatory cytokine. It engages with cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggering a downstream inflammatory cascade.[1][2][3][4] This cascade involves the activation of transcription factors like NF-κB, leading to the production of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1), which recruit inflammatory cells, exacerbate tissue damage, and contribute to renal dysfunction.[1][3][5][6]
HMGB1 inhibitors are a class of therapeutic agents designed to block the pro-inflammatory activity of extracellular HMGB1. These can include neutralizing antibodies, small molecules like ethyl pyruvate or glycyrrhizic acid, or other compounds that prevent HMGB1 release or its interaction with its receptors.[6][7][8] By neutralizing HMGB1, these inhibitors aim to attenuate the inflammatory response, reduce tubular cell death, decrease immune cell infiltration, and ultimately preserve renal function following an acute insult.[1][8]
HMGB1 Signaling Pathway in Acute Kidney Injury
The diagram below illustrates the central role of HMGB1 in mediating inflammation and injury in AKI. Damaged renal cells release HMGB1, which then activates immune and endothelial cells, perpetuating a cycle of inflammation and tissue damage.
References
- 1. HMGB1 contributes to kidney ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMGB1 Is a Prognostic Factor for Mortality in Acute Kidney Injury Requiring Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMGB1-TLR4 signaling participates in renal ischemia reperfusion injury and could be attenuated by dexamethasone-mediated inhibition of the ERK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Mineralocorticoid Receptor Activation by High Mobility Group Box 1 and Receptor for Advanced Glycation End Products in the Development of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGB1 Contributes to Kidney Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Tubular Epithelial Cell HMGB1 Promotes AKI-CKD Transition by Sensitizing Cycling Tubular Cells to Oxidative Stress: A Rationale for Targeting HMGB1 during AKI Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycyrrhizic acid ameliorates HMGB1-mediated cell death and inflammation after renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hmgb1-IN-1 solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Hmgb1-IN-1 in aqueous solutions. The following information is designed to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 125 mg/mL with the aid of ultrasonication.[1] When preparing the stock solution, it is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q2: How should I prepare aqueous working solutions of this compound from a DMSO stock for in vitro experiments?
A2: Due to the poor aqueous solubility of many small molecule inhibitors, it is crucial to follow a careful dilution protocol to avoid precipitation. Here is a recommended procedure:
-
Start with a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to get closer to your final working concentration.
-
To prepare the final aqueous working solution, add the DMSO-diluted inhibitor dropwise to your aqueous buffer (e.g., PBS or cell culture medium) while vortexing or stirring. This gradual addition helps to prevent the compound from precipitating out of solution.
-
The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[2] Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Please refer to the troubleshooting guide below for detailed steps to address this problem.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is essential to maintain the stability and activity of this compound. The following storage conditions are recommended based on available data:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| DMSO Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[1]
Q5: Is there any information on the stability of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | - The compound's aqueous solubility limit has been exceeded.- Rapid change in solvent polarity. | - Perform a stepwise dilution of the DMSO stock solution.- Add the DMSO stock to the aqueous buffer slowly while vortexing.- Use sonication to aid dissolution after dilution.- Lower the final concentration of the inhibitor in the aqueous solution.- Ensure the final DMSO concentration is as low as possible (ideally < 0.1% for sensitive cell lines, and not exceeding 0.5%).[2] |
| Cloudy or hazy solution after dilution | - Formation of fine precipitates or micro-suspensions. | - Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. Note that this will reduce the effective concentration of the inhibitor.- Filter the solution through a 0.22 µm syringe filter. Be aware that the inhibitor may bind to the filter membrane, reducing its concentration.- Visually inspect a drop of the solution under a microscope to confirm the presence of precipitates. |
| Inconsistent experimental results | - Degradation of the inhibitor in aqueous solution.- Inaccurate concentration due to precipitation. | - Always prepare fresh aqueous working solutions for each experiment.- Avoid storing the inhibitor in aqueous buffers for extended periods.- If you suspect precipitation, re-evaluate your dilution protocol and consider the troubleshooting steps for precipitation. |
| Cell toxicity observed in vehicle control | - The final concentration of DMSO is too high for the cell line being used. | - Reduce the final DMSO concentration in your working solution to a non-toxic level (typically ≤ 0.1% for most cell lines).- Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 1042.22 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 10.42 mg of the compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly for several minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
General Protocol for Preparing Aqueous Working Solutions for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure (Example for preparing a 10 µM working solution):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.
-
Slowly add the 100 µM intermediate solution to your pre-warmed aqueous buffer while vortexing to achieve the final 10 µM concentration (a 1:10 dilution). This will result in a final DMSO concentration of 1%. Adjust the intermediate dilution step as needed to achieve a lower final DMSO concentration. For a final DMSO concentration of 0.1%, a 1:1000 final dilution from a 10 mM stock would be required.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
-
HMGB1 Signaling Pathway
The diagram below illustrates the signaling pathway of High-Mobility Group Box 1 (HMGB1). Extracellular HMGB1 can bind to receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This activation results in the transcription and release of pro-inflammatory cytokines.
Caption: Simplified HMGB1 signaling pathway.
References
Proper storage conditions for long-term stability of Hmgb1-IN-1
Technical Support Center: Hmgb1-IN-1
This guide provides detailed information on the proper storage, handling, and troubleshooting for the long-term stability and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound supplied as a powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared by dissolving the powder in a suitable solvent, such as DMSO. For long-term stability, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3]
Q3: What is the recommended solvent and concentration for creating a stock solution?
The recommended solvent is DMSO, in which this compound is soluble up to 125 mg/mL (119.94 mM).[3] It is noted that using ultrasonic assistance may be necessary to fully dissolve the compound.[3] Due to the hygroscopic nature of DMSO, which can affect solubility, it is highly recommended to use a newly opened bottle.[3]
Q4: Is this compound sensitive to light or moisture?
While specific light sensitivity data is not provided, standard laboratory practice for small molecules involves protection from direct light. The recommendation to use newly opened DMSO and store the compound in tightly sealed vials suggests that minimizing exposure to moisture is critical for maintaining its stability and solubility.[3]
Troubleshooting Guide
Issue 1: My this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can significantly reduce the solubility of the compound.[3]
-
Solution: Always use fresh, anhydrous, newly opened DMSO to prepare your stock solutions.
-
-
Possible Cause 2: Insufficient Sonication. The compound may require physical assistance to fully dissolve.
-
Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to prepare a stock solution at a concentration higher than its maximum solubility.
Issue 2: I am observing precipitation in my stock solution after freezing and thawing.
-
Possible Cause: Repeated Freeze-Thaw Cycles. The stability of the compound in solution is compromised by repeated changes in temperature. This is a common cause of precipitation and can lead to inactivation of the inhibitor.[3][4]
Issue 3: I am seeing inconsistent or reduced inhibitory activity in my experiments.
-
Possible Cause 1: Improper Storage. Storing the stock solution at -20°C for longer than one month, or at -80°C for longer than six months, can lead to degradation of the compound.[3]
-
Solution: Strictly adhere to the recommended storage temperatures and durations. Always label your aliquots with the preparation date.
-
-
Possible Cause 2: Compound Degradation. Degradation may have occurred due to improper handling, such as exposure to moisture or repeated freeze-thaw cycles.
-
Solution: Discard the suspect stock solution and prepare a fresh one from the powder, carefully following the recommended protocol for preparation and storage.
-
Data Presentation: Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Form | Storage Temperature | Maximum Storage Duration | Source(s) |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent: Use a new, unopened bottle of anhydrous, research-grade DMSO.
-
Calculation: this compound has a molecular weight of 1042.22 g/mol .[1] To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 1042.22 g/mol ) = 0.00009595 L
-
Volume (µL) = 95.95 µL
-
-
Dissolution: Add 95.95 µL of anhydrous DMSO to the vial containing 1 mg of this compound powder. Vortex briefly. If necessary, place the vial in an ultrasonic water bath until the solid is completely dissolved.[3]
-
Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them upright at -80°C for up to 6 months.[3][4]
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with Hmgb1-IN-1 In Vivo
Welcome to the technical support center for Hmgb1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of in vivo experiments using this HMGB1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of High Mobility Group Box 1 (HMGB1). It is a synthetic analog of glycyrrhizin, a natural compound known to directly bind to HMGB1 and inhibit its pro-inflammatory activities.[1][2] Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) molecule, promoting inflammation by activating receptors such as Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation Endoproducts (RAGE). This activation leads to the downstream signaling of pathways like NF-κB and the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[2] this compound is designed to inhibit these HMGB1-mediated inflammatory responses.[2]
Q2: What is a recommended starting dose for in vivo studies in mice?
Based on preclinical studies with this compound in mouse models of septic acute kidney injury, a dosage range of 15-30 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and disease context.
Q3: How should I prepare and store this compound for in vivo use?
For in vivo administration, this compound should be dissolved in a suitable vehicle. While the exact vehicle composition for in vivo studies with this compound is not specified in the available literature, a common approach for similar compounds is to use a solution of Dimethyl Sulfoxide (DMSO) further diluted in a sterile aqueous solution like saline or phosphate-buffered saline (PBS). It is crucial to ensure that the final concentration of DMSO is kept to a minimum (typically <5-10%) to avoid vehicle-induced toxicity.
Stock solutions of this compound should be stored at -20°C or -80°C. For working solutions, it is advisable to prepare them fresh for each experiment to avoid degradation.
Troubleshooting Guide
Issue 1: High variability or lack of expected therapeutic effect.
High variability between animals or a complete lack of efficacy can be frustrating. Here are several factors to investigate:
-
Inhibitor Preparation and Administration:
-
Solubility: Ensure that this compound is fully dissolved in the vehicle. Poor solubility can lead to inaccurate dosing. If precipitation is observed, consider optimizing the vehicle composition or using a gentle warming and vortexing step.
-
Stability: Prepare fresh dilutions of the inhibitor before each experiment. The stability of glycyrrhizin-related compounds in solution can vary, and degradation may lead to reduced efficacy.[1]
-
Injection Technique: Inconsistent intraperitoneal (i.p.) injection technique can result in administration into the subcutaneous space, intestines, or other organs, leading to variable absorption and efficacy. Ensure proper training and adherence to a standardized i.p. injection protocol.
-
-
Animal Model and Biology:
-
Mouse Strain: Different mouse strains can exhibit significant variations in their baseline inflammatory responses and HMGB1 levels. This can impact the apparent efficacy of an HMGB1 inhibitor. It is important to characterize the baseline inflammatory phenotype of your chosen mouse strain.
-
Gut Microbiome: The gut microbiome can influence the metabolism and bioavailability of glycyrrhizin and its derivatives.[3][4][5][6][7] Dysbiosis or variations in gut microbiota between animal vendors or facilities could contribute to inconsistent results. Consider normalizing the gut microbiome by co-housing animals for a period before the experiment.
-
-
Experimental Design:
-
Dosing Regimen: The dose and frequency of administration may not be optimal for your specific model. A thorough dose-response and pharmacokinetic study can help determine the most effective dosing strategy.
-
Timing of Intervention: HMGB1 is considered a late mediator of inflammation in some contexts, but an early mediator in others. The timing of this compound administration relative to the disease induction is critical and may need to be optimized.
-
Issue 2: Unexpected or off-target effects.
Observing unexpected phenotypes or toxicity can be a concern with small molecule inhibitors.
-
Potential Off-Target Activity: While this compound is designed to be a specific inhibitor of HMGB1, the potential for off-target effects cannot be entirely ruled out without comprehensive screening. If you observe unexpected effects, consider:
-
Literature Review: Search for studies on the off-target effects of glycyrrhizin and its analogs.
-
Control Experiments: Include a structurally similar but inactive analog of this compound as a negative control to determine if the observed effects are specific to HMGB1 inhibition.
-
-
Vehicle Toxicity: The vehicle itself, particularly if it contains a high concentration of DMSO, can cause inflammation or other toxic effects. Always include a vehicle-only control group in your experiments.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of a glycyrrhizin analogue, a parent compound of this compound, in a mouse model of septic acute kidney injury.[2] This data can serve as a reference for expected outcomes.
| Group | IL-1β (pg/mL) | TNF-α (pg/mL) | MDA (nmol/mgprot) | SOD (U/mgprot) | Scr (μmol/L) | BUN (mmol/L) |
| Sham | 25.3 ± 5.1 | 30.1 ± 6.2 | 1.5 ± 0.3 | 150.2 ± 15.1 | 20.1 ± 4.2 | 8.2 ± 1.5 |
| Sepsis Model | 150.2 ± 15.3 | 180.5 ± 20.1 | 8.2 ± 1.1 | 50.3 ± 7.5 | 150.6 ± 15.2 | 40.3 ± 5.1 |
| This compound (15 mg/kg) | 105.3 ± 12.1 | 113.2 ± 15.3 | 5.1 ± 0.8 | 98.5 ± 10.2 | 95.2 ± 10.1 | 25.1 ± 3.2 |
| This compound (30 mg/kg) | 47.2 ± 6.5 | 67.3 ± 8.9 | 2.8 ± 0.5 | 125.1 ± 12.3 | 45.3 ± 5.8 | 15.2 ± 2.5 |
Data presented as Mean ± SD. Data is illustrative and based on a study using a glycyrrhizin analogue.[2]
Experimental Protocols
Detailed Protocol for In Vivo Administration of an HMGB1 Inhibitor (Glycyrrhizin Analogue) in a Mouse Model of Septic Acute Kidney Injury[2]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Inhibitor Preparation: Prepare a stock solution of the glycyrrhizin analogue in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration for injection. The final DMSO concentration should be below 5%.
-
Dosing: Administer the inhibitor at a dose of 15 or 30 mg/kg body weight.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Injection Volume: The volume of the injection should be calculated based on the weight of the animal, typically not exceeding 10 mL/kg. For a 25g mouse, the maximum volume would be 0.25 mL.[3]
-
Frequency and Duration: Administer the inhibitor once daily for the duration of the experiment, as determined by the study design.
-
Control Groups: Include a sham group (no disease induction), a sepsis model group receiving vehicle only, and experimental groups receiving the inhibitor.
General Protocol for Intraperitoneal (i.p.) Injection in Mice[3][4][5][8]
-
Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Slowly inject the solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress after the injection.
Visualizations
Caption: HMGB1 signaling pathway leading to inflammation and the inhibitory action of this compound.
Caption: A general workflow for in vivo studies using this compound.
References
- 1. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Gut Microbiome Perturbation on the Bioavailability of Glycyrrhizic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Gut Microbiome Perturbation on the Bioavailability of Glycyrrhizic Acid in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Gut Microbiota on the Pharmacokinetics of Glycyrrhizic Acid in Yokukansan, a Kampo Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Gut Microbiota on the Pharmacokinetics of Glycyrrhizic Acid in Yokukansan, a Kampo Medicine [jstage.jst.go.jp]
How to assess the purity and integrity of a Hmgb1-IN-1 sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of Hmgb1-IN-1 samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of High Mobility Group Box 1 (HMGB1). It exerts its effects by inhibiting the HMGB1/NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and has been implicated in sepsis-related acute kidney injury.[1]
Q2: What are the physical and chemical properties of this compound?
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅₇H₇₅N₃O₁₅ |
| Molecular Weight | 1042.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (125 mg/mL with sonication) |
Data sourced from MedChemExpress.[1][2]
Q3: How should I properly store my this compound sample?
Proper storage is critical to maintain the integrity of your this compound sample. Follow these guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues that may arise when assessing the purity and integrity of your this compound sample.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Unexpected peaks in my HPLC chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter all solvents before use.[3] |
| Sample Contamination | Ensure cleanliness of all vials, syringes, and labware. Run a blank injection (solvent only) to identify any system contamination. |
| Column Contamination | Flush the column with a strong solvent to remove any retained compounds. If the problem persists, consider replacing the column.[4] |
| Presence of Impurities | The additional peaks may represent impurities from the synthesis of this compound. These could include unreacted starting materials, byproducts, or reagents.[5] Further characterization using LC-MS or NMR is recommended to identify these impurities. |
| Sample Degradation | This compound, particularly if it contains a pyrimidine-like core, may be susceptible to degradation.[6][7][8][9] Ensure the sample has been stored correctly and prepare fresh solutions for analysis. |
Issue 2: Poor peak shape (tailing, fronting, or broad peaks).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH to ensure the analyte is in a single ionic form.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[3] |
| Column Degradation | The column's stationary phase may be degrading. Replace the column with a new one of the same type.[3] |
| Secondary Interactions | Ionic interactions with the column packing can cause peak tailing. Consider using a column with bio-inert hardware to minimize these interactions.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue 1: The observed molecular weight does not match the expected mass of this compound (1042.22 g/mol ).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of Adducts | In electrospray ionization (ESI), molecules can form adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Check for masses corresponding to these common adducts. |
| Presence of Impurities or Degradation Products | The unexpected mass may belong to an impurity or a degradation product. Analyze the fragmentation pattern to gain structural information about the unknown compound. |
| Incorrect Instrument Calibration | Ensure your mass spectrometer is properly calibrated across the relevant mass range. |
Issue 2: Low signal intensity or poor ionization.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ion Suppression | Matrix components can interfere with the ionization of the target analyte. Improve sample cleanup procedures or dilute the sample. A divert valve can be used to direct the early and late eluting components, which often contain high concentrations of interfering substances, to waste.[10] |
| Suboptimal Ionization Source Parameters | Optimize the source parameters, such as capillary voltage, gas flow, and temperature, for this compound.[10] |
| Incompatible Mobile Phase | Ensure the mobile phase is compatible with mass spectrometry (i.e., uses volatile buffers and additives).[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue 1: The NMR spectrum shows unexpected signals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Residual Solvents | Signals from residual solvents used in the synthesis or purification process may be present. Compare the chemical shifts of the unknown signals to common laboratory solvents. |
| Presence of Impurities | The extra signals likely correspond to impurities. 2D NMR techniques like COSY, HSQC, and HMBC can help in the structural elucidation of these unknown compounds.[11][12][13] |
| Sample Degradation | If the sample has degraded, new signals corresponding to the degradation products will appear. Re-analyze a freshly prepared sample. |
Issue 2: Broad or distorted NMR signals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the NMR solvent. Sonication may be required for this compound in DMSO.[1] |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. |
| Chemical Exchange | The molecule may be undergoing conformational changes on the NMR timescale, leading to broad signals. Acquiring spectra at different temperatures can help to investigate this. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of varying polarity. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the chromophore in this compound (a wavelength scan should be performed to determine the optimal wavelength).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Protocol 2: Integrity and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.
-
Scan Range: A wide scan range (e.g., m/z 100-1500) should be used to detect the parent ion and potential impurities or degradation products.
-
Fragmentation (MS/MS): Perform fragmentation analysis on the parent ion of this compound and any significant unknown peaks to obtain structural information.
Protocol 3: Structural Confirmation and Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Experiments:
Visualizations
Caption: Experimental workflow for assessing the purity and integrity of a this compound sample.
Caption: Simplified HMGB1/NF-κB/NLRP3 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. veeprho.com [veeprho.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. scispace.com [scispace.com]
Navigating HMGB1 Measurement in the Presence of Inhibitors: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in measuring High Mobility Group Box 1 (HMGB1) release, particularly in the presence of the inhibitor Hmgb1-IN-1.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the quantification of HMGB1 release.
Issue 1: Inaccurate or Low HMGB1 Readings in ELISA with this compound
Question: We are using an ELISA to measure HMGB1 in our cell culture supernatants after treatment with this compound, but the readings are unexpectedly low or inconsistent. What could be the cause and how can we troubleshoot this?
Answer:
Several factors can contribute to inaccurate HMGB1 measurements when using a small molecule inhibitor like this compound. Here's a systematic approach to identify and resolve the issue:
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inhibitor Interference | This compound may directly bind to HMGB1, masking the epitope recognized by the ELISA antibodies. This prevents the formation of the sandwich complex, leading to a lower signal. | 1. Perform a Spike-and-Recovery Experiment: Add a known amount of recombinant HMGB1 to your sample matrix (cell culture medium with this compound but without cells) and measure the recovery using your ELISA kit. Low recovery (<80%) suggests interference. 2. Sample Pre-treatment: Consider methods to dissociate the inhibitor from HMGB1 before the ELISA. A gentle acid treatment (e.g., with perchloric acid) followed by neutralization can be effective, but must be validated for your specific inhibitor and sample type to avoid protein degradation.[1][2] 3. Use a Different ELISA Kit: ELISA kits from different manufacturers may use antibodies targeting different epitopes of HMGB1. An alternative kit might recognize an epitope that is not blocked by this compound. |
| Reduced HMGB1 Release | This compound may be effectively inhibiting the release of HMGB1 from the cells, leading to genuinely lower extracellular HMGB1 levels. | 1. Validate Inhibitor Activity: Confirm that this compound is active at the concentration used. If possible, use a functional assay to measure the downstream effects of HMGB1 inhibition. 2. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound for your experiment. 3. Assess Cell Viability: High concentrations of the inhibitor might be cytotoxic, leading to cell death and passive release of HMGB1, which could confound your results. Perform a cell viability assay (e.g., LDH assay) in parallel. |
| Sample Handling and Storage | HMGB1 is susceptible to degradation, especially in complex biological samples. Improper handling or storage can lead to lower detectable levels. | 1. Add Protease Inhibitors: Add a protease inhibitor cocktail to your samples immediately after collection. 2. Aliquot and Store Properly: Aliquot samples to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage. |
Experimental Workflow for Spike-and-Recovery:
References
Best practices for handling and dissolving Hmgb1-IN-1 for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Hmgb1-IN-1, a potent inhibitor of the HMGB1/NF-κB/NLRP3 pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound that demonstrates significant anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway. Specifically, it disrupts the HMGB1/NF-κB/NLRP3 signaling cascade, which plays a crucial role in inflammation and has been implicated in conditions like sepsis-induced acute kidney injury.[1][2][3] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][4] It is highly soluble in DMSO, reaching a concentration of 125 mg/mL (119.94 mM).[1][4] For optimal dissolution, the use of freshly opened, hygroscopic DMSO and ultrasonic treatment is advised.[1]
Q3: How should I prepare stock solutions of this compound?
A3: To prepare stock solutions, it is crucial to use the appropriate solvent and concentration as dictated by your experimental needs. Once prepared, it is highly recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from product datasheets.[4]
Q5: What are typical working concentrations for this compound in research?
A5: The effective concentration of this compound can vary depending on the cell type and experimental design. For in vitro studies, concentrations in the range of 0-30 μM have been shown to effectively decrease IL-1β and TNF-α levels in RAW264.7 and HK-2 cells.[1][4] For in vivo studies in mouse models, intraperitoneal injections of 15-30 mg/kg have demonstrated anti-inflammatory activity.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in media | The compound may have limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility. Prepare intermediate dilutions in culture medium from a high-concentration DMSO stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][3] Store stock solutions at -80°C for long-term stability (up to 6 months).[4] Use freshly prepared dilutions for each experiment. |
| Low or no observable effect | The concentration of this compound may be too low. The compound may not have been fully dissolved. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Ensure complete dissolution of the powder in DMSO, using sonication if necessary.[1][4] |
| Cell toxicity observed | The concentration of this compound or the solvent (DMSO) may be too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of both this compound and DMSO for your cells. Keep the final DMSO concentration in your experiments as low as possible. |
Experimental Protocols & Visualizations
General Protocol for Preparing this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly. For complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Signaling Pathway of this compound Inhibition
Caption: Inhibition of the HMGB1 signaling pathway by this compound.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for an in vitro experiment using this compound.
References
Identifying and mitigating potential sources of variability in Hmgb1-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential sources of variability in experiments utilizing Hmgb1-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Inconsistent or lower-than-expected inhibition of HMGB1-induced cytokine release (e.g., TNF-α, IL-1β) | This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. Stock solutions are stable for 1 month at -20°C and 6 months at -80°C.[1] Suboptimal Inhibitor Concentration: The IC50 of this compound for nitric oxide (NO) inhibition in RAW264.7 cells is 15.9 ± 0.6 μM.[1] Effective concentrations for cytokine inhibition may vary depending on the cell type and experimental conditions. Cell Health and Passage Number: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase may respond differently to stimuli and inhibitors.[2][3] Variability in HMGB1 Activity: The biological activity of HMGB1 can be influenced by its redox state (all-thiol, disulfide, or oxidized).[3] Different batches or sources of recombinant HMGB1 may have varying activity. | Proper Handling of this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental setup. Maintain Healthy Cell Cultures: Use cells with a low passage number, ensure they are in the logarithmic growth phase, and regularly check for viability and morphology.[2][3] Characterize and Standardize HMGB1: If possible, characterize the redox state of your HMGB1. Use a consistent source and lot of recombinant HMGB1 throughout your experiments. |
| High background signal in control wells (vehicle-treated) | DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to cells and induce a stress response, leading to baseline cytokine release. Contamination: Mycoplasma or other microbial contamination in cell cultures can trigger an inflammatory response.[2] | Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess the effect of DMSO on your cells. Regularly Test for Contamination: Routinely test your cell lines for mycoplasma and other contaminants.[2] |
| Variability in ELISA results for downstream cytokines | Sample Handling: Improper sample collection, storage, or multiple freeze-thaw cycles of cell culture supernatants can degrade cytokines. ELISA Kit Performance: Different ELISA kits can have varying sensitivities and specificities.[4] Intra- and inter-assay variability are inherent to the technique. Matrix Effects: Components in the cell culture medium or the inhibitor itself could potentially interfere with the ELISA. | Standardize Sample Handling: Collect supernatants at consistent time points, centrifuge to remove cellular debris, and store at -80°C in single-use aliquots. Validate ELISA Performance: Use a high-quality, validated ELISA kit. Run standards and controls with each plate to monitor for variability. Test for Interference: To check for matrix effects, spike a known amount of recombinant cytokine into your control and inhibitor-treated samples and assess recovery. |
| Unexpected or off-target effects observed | Lack of Specificity: While this compound is known to inhibit the HMGB1/NF-κB/NLRP3 pathway, its direct molecular target and full off-target profile are not extensively documented in the provided search results. Small molecule inhibitors can sometimes have effects on other signaling pathways.[5] | Include Appropriate Controls: Use multiple controls, including a positive control for HMGB1-induced inflammation, a vehicle control, and potentially a negative control compound with a similar chemical structure but no expected activity. Validate Key Pathway Components: To confirm the on-target effect, you can use techniques like Western blotting to check the phosphorylation status of key downstream proteins like NF-κB p65.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in experimental settings.
1. What is the mechanism of action of this compound?
This compound inhibits the HMGB1/NF-κB/NLRP3 signaling pathway.[1] This leads to a reduction in the production of downstream inflammatory mediators such as nitric oxide (NO), IL-1β, and TNF-α.[1]
2. What is the recommended starting concentration for in vitro experiments?
A good starting point for in vitro experiments is around the IC50 value, which is 15.9 ± 0.6 μM for NO inhibition in RAW264.7 cells.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
3. How should I prepare and store this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
4. What are the key experimental controls to include?
-
Untreated Control: Cells in media alone to establish a baseline.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound to control for any solvent effects.
-
Positive Control: Cells stimulated with HMGB1 (or another appropriate stimulus like LPS) to induce an inflammatory response.
-
This compound Treatment Group: Cells pre-treated with this compound before stimulation with HMGB1.
5. How can I be sure that the observed effects are specific to HMGB1 inhibition?
To increase confidence in the specificity of your results, consider the following:
-
Dose-response relationship: A clear dose-dependent inhibition by this compound suggests a specific effect.
-
Rescue experiment: If possible, overexpressing a downstream component of the pathway might rescue the inhibitory effect of this compound.
-
Use of a structurally unrelated HMGB1 inhibitor: Comparing the effects of this compound with another known HMGB1 inhibitor that has a different chemical structure can help confirm that the observed effects are due to HMGB1 pathway inhibition.
-
Knockdown/knockout models: Using cells where HMGB1 or a key downstream signaling molecule has been knocked down or knocked out can provide strong evidence for the specificity of the inhibitor's action.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (NO Inhibition) | 15.9 ± 0.6 μM | RAW264.7 | Nitric Oxide Assay | [1] |
| In Vitro Activity | Decreases IL-1β and TNF-α levels | RAW264.7 and HK-2 cells | ELISA | [1] |
| In Vivo Activity | Decreases IL-1β and TNF-α levels | C57BL/6 mice | Not specified | [1] |
Experimental Protocols
In Vitro Inhibition of HMGB1-Induced TNF-α Production in RAW264.7 Macrophages
This protocol provides a general workflow for assessing the inhibitory effect of this compound on HMGB1-induced TNF-α production in a macrophage cell line.
Materials:
-
RAW264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Recombinant HMGB1
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Culture RAW264.7 cells to ~80% confluency.
-
Harvest cells and determine cell density and viability.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (media with DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
HMGB1 Stimulation:
-
Prepare a working solution of recombinant HMGB1 in complete culture medium at a concentration known to induce a robust TNF-α response (this should be determined empirically, but a starting point could be 1 µg/mL).
-
Add 10 µL of the HMGB1 working solution to the appropriate wells. Add 10 µL of medium to the unstimulated control wells.
-
Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined in preliminary experiments.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: Simplified HMGB1 signaling pathway and the inhibitory points of this compound.
Caption: General experimental workflow for studying the effect of this compound.
References
Validation & Comparative
A Comparative Guide to HMGB1 Inhibitors: Evaluating Glycyrrhizin and Other Antagonists
A comparative analysis between a specific molecule designated "Hmgb1-IN-1" and the well-established High Mobility Group Box 1 (HMGB1) inhibitor, glycyrrhizin, cannot be provided at this time. A thorough review of publicly available scientific literature and chemical databases did not yield any information on a compound specifically named "this compound".
This guide will therefore focus on providing a comprehensive evaluation of glycyrrhizin as a potent HMGB1 inhibitor and, for comparative context, will discuss other classes of molecules known to antagonize HMGB1 activity. This information is intended for researchers, scientists, and professionals in drug development who are interested in targeting the HMGB1 signaling pathway.
Glycyrrhizin: A Natural Triterpene Saponin as an HMGB1 Inhibitor
Glycyrrhizin, a natural product extracted from the roots of the licorice plant (Glycyrrhiza glabra), has been extensively studied for its anti-inflammatory and antiviral properties. A key mechanism underlying these effects is its ability to directly bind to and inhibit the functions of extracellular HMGB1.
Mechanism of Action
Glycyrrhizin directly interacts with HMGB1, physically sequestering the protein.[1] This binding has been shown to inhibit the chemoattractant and mitogenic activities of HMGB1.[2] By binding to HMGB1, glycyrrhizin prevents its interaction with key cell surface receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), thereby blocking downstream pro-inflammatory signaling cascades.[1]
Binding Site
Structural studies, including NMR and fluorescence analysis, have revealed that glycyrrhizin binds directly to both HMG boxes (Box A and Box B) of the HMGB1 protein.[2][3] Specifically, it interacts with two shallow concave surfaces formed by the arms of these boxes.[2] This interaction is thought to allosterically hinder the binding of HMGB1 to its receptors.
Efficacy of Glycyrrhizin as an HMGB1 Inhibitor
The efficacy of glycyrrhizin in inhibiting HMGB1 has been demonstrated in numerous in vitro and in vivo studies. The binding affinity and effective concentrations can vary depending on the experimental system.
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Kd) | ~150 µM | NMR and fluorescence studies | [2][3] |
| Effective Concentration | 5 mM | Suppression of IL-1β-induced HMGB1, PGE2, and NO production in osteoarthritis patient-derived chondrocytes. | [4] |
| Effective Concentration | Not specified | Reduction of inflammatory cell infiltration in a mouse model of cutaneous vasculitis. | [5] |
| Effective Concentration | Not specified | Inhibition of HMGB1-induced TNF-α and IL-6 secretion in RAW264.7 macrophages and HUVEC cells. | [6] |
Other Classes of HMGB1 Inhibitors for Comparative Context
While a direct comparison with "this compound" is not possible, understanding the broader landscape of HMGB1 inhibitors can provide a valuable benchmark for evaluating potential new chemical entities.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Efficacy (Example) | Reference |
| Small Molecules | Gabexate mesilate | Directly binds to HMGB1. | Not specified | [7] |
| Antibodies | Anti-HMGB1 monoclonal antibodies (mAbs) | Neutralize extracellular HMGB1, preventing receptor binding. | Reduced severity of vasculitis skin damage in a mouse model. | [5] |
| Peptides | HMGB1 Box A protein | Acts as a competitive antagonist, blocking the pro-inflammatory activity of full-length HMGB1. | Inhibited internalization of HMGB1 in cultured macrophages. | [8] |
| Natural Products | Heparin | Binds to HMGB1 and competes with RAGE for binding. | Kd of ~4.5 nM (SPR) | [6] |
Signaling Pathways and Experimental Workflow
HMGB1 Signaling Pathway and Inhibition by Glycyrrhizin
Caption: HMGB1 signaling pathway and the inhibitory action of glycyrrhizin.
General Experimental Workflow for Screening HMGB1 Inhibitors
Caption: A general workflow for the screening and development of HMGB1 inhibitors.
Experimental Protocols
HMGB1 Expression and Purification
Recombinant HMGB1 can be expressed in E. coli and purified using affinity chromatography. A detailed protocol for expressing HMGB1 with a calmodulin-binding protein (CBP) tag has been described. Briefly, the HMGB1 DNA is subcloned into a pCAL/n vector, transformed into E. coli BL21 (DE3) cells, and protein expression is induced with IPTG. Purification is achieved using calmodulin sepharose 4B resin. It is crucial to remove any contaminating DNA and endotoxin, with purity verified by SDS-PAGE and Coomassie blue staining.[1]
In Vitro HMGB1 Binding Assay (ELISA)
To assess the direct binding of an inhibitor to HMGB1, an ELISA-based assay can be employed.
-
Coat a 96-well plate with recombinant HMGB1.
-
Block non-specific binding sites.
-
Add varying concentrations of the test inhibitor (e.g., glycyrrhizin) to the wells and incubate.
-
For detection, if the inhibitor is biotinylated, a streptavidin-HRP conjugate can be used. Alternatively, a competition ELISA format can be used where a labeled ligand for HMGB1 is competed off by the test inhibitor.
-
Add a suitable substrate and measure the absorbance to quantify binding.
Cell-Based HMGB1 Inhibition Assay (Cytokine Release)
This assay measures the ability of an inhibitor to block HMGB1-induced cytokine production in immune cells.
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the HMGB1 inhibitor for a specified time.
-
Stimulate the cells with recombinant HMGB1 to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit.[5]
In Vivo Model of Inflammation
A common in vivo model to test the efficacy of HMGB1 inhibitors is the lipopolysaccharide (LPS)-induced endotoxemia model in mice, which mimics aspects of sepsis.
-
Administer the HMGB1 inhibitor (e.g., glycyrrhizin) to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a defined pre-treatment period, challenge the mice with a lethal or sub-lethal dose of LPS.
-
Monitor the survival of the animals over a set period.
-
At specific time points, collect blood samples to measure serum levels of HMGB1 and pro-inflammatory cytokines.
-
Tissues can also be harvested for histological analysis of inflammation and organ damage.
References
- 1. Preparation of recombinant HMGB1 proteins [bio-protocol.org]
- 2. Oxidation of HMGB1 Is a Dynamically Regulated Process in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyrrhizin, an HMGB1 inhibitor, Suppresses Interleukin-1β-Induced Inflammatory Responses in Chondrocytes from Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of Pharmacological Modulators of HMGB1-Induced Inflammatory Response by Cell-Based Screening | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview on HMGB1 inhibitors as potential therapeutic agents in HMGB1-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HMGB1/RAGE-mediated endocytosis by HMGB1 antagonist box A, anti-HMGB1 antibodies, and cholinergic agonists suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ethyl Pyruvate vs. Direct HMGB1 Inhibition in Experimental Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, with persistently high mortality rates driving the search for effective therapeutic interventions. A key late-phase mediator in the pathophysiology of sepsis is the High Mobility Group Box 1 (HMGB1) protein. Once released into the extracellular space, HMGB1 orchestrates a pro-inflammatory cascade, contributing to the systemic inflammation, organ damage, and lethality characteristic of severe sepsis.[1] Consequently, targeting HMGB1 has emerged as a promising therapeutic strategy.
This guide provides a comparative overview of two approaches to mitigate the deleterious effects of HMGB1 in sepsis: the multifaceted anti-inflammatory agent, ethyl pyruvate, and the strategy of direct HMGB1 inhibition. While no studies to date have directly compared a specific small molecule HMGB1 inhibitor, such as a hypothetical "Hmgb1-IN-1," against ethyl pyruvate in the same sepsis model, this document synthesizes available preclinical data to offer a comparative perspective on their mechanisms and efficacy. The data presented primarily focuses on ethyl pyruvate due to the larger body of published research.
Mechanism of Action: A Tale of Two Strategies
Ethyl pyruvate, a stable derivative of the endogenous metabolite pyruvic acid, exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the release of HMGB1 from activated immune cells.[2][3] Beyond this, ethyl pyruvate also scavenges reactive oxygen species and inhibits the activation of key pro-inflammatory transcription factors like NF-κB, thereby downregulating the expression of early cytokines such as TNF-α and IL-6.[2][4]
Direct HMGB1 inhibitors, on the other hand, are designed to specifically bind to and neutralize extracellular HMGB1, preventing its interaction with cellular receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This targeted approach aims to block the downstream signaling pathways activated by HMGB1. An example of such a small molecule is FeTPPS, which has been shown to selectively inhibit HMGB1-mediated caspase-11 activation by disrupting the binding of HMGB1 to lipopolysaccharide (LPS).[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of HMGB1 in the septic inflammatory cascade and a typical experimental workflow for evaluating potential sepsis therapeutics in a preclinical model.
Caption: HMGB1 Signaling Pathway in Sepsis and Points of Intervention.
Caption: Experimental Workflow for Sepsis Model Therapeutic Evaluation.
Performance Data in a Sepsis Model
The following tables summarize quantitative data for ethyl pyruvate from preclinical studies using the cecal ligation and puncture (CLP) model of sepsis in rodents. This model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[6][7]
Table 1: Effect of Ethyl Pyruvate on Survival in CLP-Induced Sepsis
| Treatment Group | Dosage | Administration Time Post-CLP | Survival Rate (%) | Reference |
| Vehicle Control | - | 24 hours | 30% | [3][8] |
| Ethyl Pyruvate | 40 mg/kg | 24 hours | 88% | [3][8] |
| Vehicle Control | - | Immediate | 21% (at 24h) | [9] |
| Ethyl Pyruvate | 100 mg/kg | Immediate | 41% (at 24h) | [9] |
Table 2: Effect of Ethyl Pyruvate on Circulating HMGB1 and Cytokine Levels in CLP-Induced Sepsis
| Treatment Group | Dosage | Time Post-CLP | HMGB1 (ng/ml) | TNF-α (pg/ml) | IL-6 (pg/ml) | Reference |
| Vehicle Control | - | 30 hours | 167 ± 13 | Not Reported | Not Reported | [8] |
| Ethyl Pyruvate | 40 mg/kg | 30 hours | 88 ± 20 | Not Reported | Not Reported | [8] |
| Sham | - | 6 hours | Not Reported | ~100 | ~200 | [10] |
| CLP + Vehicle | - | 6 hours | Not Reported | ~1200 | ~7000 | [10] |
| CLP + Ethyl Pyruvate | 40 mg/kg | Immediate | Not Reported | ~400 | ~3000 | [10] |
Note: Cytokine values are approximated from graphical data.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used surgical procedure to induce polymicrobial sepsis in rodents.[11][12] The protocol generally involves the following steps:
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine or isoflurane).
-
Surgical Preparation: The abdomen is shaved and disinfected.
-
Laparotomy: A midline incision is made to expose the abdominal cavity.
-
Cecal Isolation and Ligation: The cecum is located and ligated below the ileocecal valve with a silk suture. The length of the ligated cecum can be varied to modulate the severity of the resulting sepsis.
-
Puncture: The ligated portion of the cecum is punctured one or more times with a needle of a specific gauge (e.g., 22-gauge). A small amount of fecal matter may be extruded to ensure patency of the puncture site.
-
Closure: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation with saline is administered subcutaneously. Analgesics are also provided to minimize pain and distress.[11]
Measurement of Cytokines and HMGB1
Serum or plasma levels of cytokines such as TNF-α and IL-6 are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4] HMGB1 levels are often measured by Western blot analysis of serum samples.[8]
Conclusion
The available preclinical data strongly support the therapeutic potential of ethyl pyruvate in experimental sepsis. It demonstrates a significant survival benefit and a reduction in key inflammatory mediators, including HMGB1.[3][8] Its multifaceted mechanism of action, targeting both early and late inflammatory pathways, may offer an advantage in the complex and dynamic course of sepsis.
Direct HMGB1 inhibitors represent a more targeted therapeutic strategy. While specific data for a compound named "this compound" is not available in the public domain, the principle of direct HMGB1 neutralization has been validated in preclinical models using anti-HMGB1 antibodies, which have shown to improve survival even when administered late in the course of sepsis.[13] The development of small molecule inhibitors like FeTPPS is a promising avenue for translating this targeted approach into a clinically viable therapeutic.[5]
A direct, head-to-head comparison in a standardized sepsis model would be invaluable to definitively assess the relative efficacy of ethyl pyruvate versus a specific small molecule HMGB1 inhibitor. Such a study would provide crucial data to guide future drug development efforts in the ongoing fight against sepsis.
References
- 1. HMGB1 in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule binding HMGB1 inhibits caspase-11-mediated lethality in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Ethyl pyruvate reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl pyruvate protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting HMGB1 in the treatment of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hmgb1-IN-1: A Comparative Guide to Neutralizing Antibodies for Confirming HMGB1 Release Inhibition
High-Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that functions as a key alarmin, or Damage-Associated Molecular Pattern (DAMP), when released into the extracellular space.[1][2] This release, occurring either passively from necrotic cells or actively from activated immune cells, triggers and perpetuates inflammatory responses by engaging receptors like the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs).[1][3][4] Consequently, inhibiting HMGB1 release or its extracellular activity is a promising therapeutic strategy for a host of inflammatory diseases, including sepsis, arthritis, and neuroinflammation.[3][5]
Hmgb1-IN-1 is a small molecule inhibitor that has demonstrated anti-inflammatory properties by targeting the HMGB1/NF-κB/NLRP3 pathway.[6] Validating the specific inhibitory effect of such compounds on HMGB1 release is a critical step in their development. This guide provides a comparative framework for using anti-HMGB1 neutralizing antibodies as a gold-standard tool to validate the efficacy of this compound, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.
Comparative Analysis of HMGB1 Inhibition Strategies
The primary goal is to distinguish between inhibiting the release of HMGB1 from the cell and neutralizing HMGB1 that has already been released. This compound is designed to prevent the initial release, while neutralizing antibodies act on the extracellular protein. An ideal validation experiment will demonstrate that this compound reduces the concentration of extracellular HMGB1 and its downstream effects, with the effects of a neutralizing antibody serving as a benchmark for blocking the pathway post-release.
| Inhibitor | Type | Mechanism of Action | Primary Target |
| This compound | Small Molecule | Inhibits the HMGB1/NF-κB/NLRP3 signaling pathway, reducing HMGB1 expression and release.[6] | Intracellular signaling cascade |
| Anti-HMGB1 Neutralizing Antibody | Monoclonal Antibody | Binds directly to extracellular HMGB1, preventing its interaction with receptors like RAGE and TLRs.[1][7] | Extracellular HMGB1 |
| Glycyrrhizin | Natural Product | Directly binds to HMGB1, inhibiting its activity; also shown to reduce HMGB1 secretion.[8] | Extracellular & Intracellular HMGB1 |
| Ethyl Pyruvate (EP) | Small Molecule | Blocks HMGB1 release without affecting already secreted HMGB1.[8] | Intracellular release mechanism |
| HMGB1 A Box | Recombinant Protein | Acts as a competitive antagonist to full-length HMGB1, preventing it from binding to its receptors.[8] | Extracellular HMGB1 |
HMGB1 Signaling and Points of Inhibition
The following diagram illustrates the HMGB1-mediated inflammatory pathway. It highlights the distinct points of intervention for an intracellular inhibitor like this compound, which acts to prevent HMGB1 release, and a neutralizing antibody, which blocks extracellular HMGB1 activity.
Experimental Workflow for Validation
A robust validation study involves comparing the effects of this compound against both a negative control (vehicle) and a positive control (neutralizing antibody) in a stimulated cell system.
References
- 1. What are HMGB1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. An overview on HMGB1 inhibitors as potential therapeutic agents in HMGB1-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Inflammation Driven by HMGB1 [frontiersin.org]
- 5. Choose the best HMGB1 neutralizing antibody - News - Company - arigo Biolaboratories [arigobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neutralizing Anti-HMGB1 Antibody [bio-protocol.org]
- 8. HMGB1 as a Therapeutic Target in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Hmgb1-IN-1's mechanism of action in different cell lines
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action for Hmgb1-IN-1, a potent inhibitor of the High Mobility Group Box 1 (HMGB1) protein. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's activity, compares it with other known HMGB1 inhibitors, and provides detailed experimental protocols for its validation.
Introduction to HMGB1 and its Inhibition
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine.[1][2][3][4][5] Extracellular HMGB1 interacts with various receptors, most notably the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), particularly TLR4.[5][6][7][8][9] This interaction triggers downstream signaling cascades, predominantly the nuclear factor-kappa B (NF-κB) pathway, leading to the production and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6][7][8][9] Given its central role in inflammation, HMGB1 has emerged as a critical therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer.[2][8][10]
HMGB1 inhibitors are a class of therapeutic agents designed to neutralize the pro-inflammatory effects of extracellular HMGB1. These inhibitors can act through various mechanisms, including direct binding to HMGB1 to prevent its interaction with receptors, or by inhibiting its release from cells.[1] This guide focuses on a specific small molecule inhibitor, this compound, and provides a framework for its validation across different cellular contexts.
Data Presentation: Quantitative Analysis of this compound Activity
This compound, also identified as compound 6, has demonstrated significant inhibitory effects on inflammatory pathways.[1] The following table summarizes the key quantitative data available for this compound's activity.
| Cell Line | Assay | Parameter | Value | Reference |
| RAW264.7 (Murine Macrophage-like) | Nitric Oxide (NO) Production | IC50 | 15.9 ± 0.6 μM | [1] |
| RAW264.7 (Murine Macrophage-like) | Cytokine Release (LPS-stimulated) | IL-1β Reduction | Dose-dependent | [1] |
| RAW264.7 (Murine Macrophage-like) | Cytokine Release (LPS-stimulated) | TNF-α Reduction | Dose-dependent | [1] |
| HK-2 (Human Kidney Epithelial) | Cytokine Release (LPS-stimulated) | IL-1β Reduction | Dose-dependent | [1] |
| HK-2 (Human Kidney Epithelial) | Cytokine Release (LPS-stimulated) | TNF-α Reduction | Dose-dependent | [1] |
| HK-2 (Human Kidney Epithelial) | Western Blot | NLRP3 Downregulation | Dose-dependent | [1] |
| HK-2 (Human Kidney Epithelial) | Western Blot | P-NF-κB p65 Downregulation | Dose-dependent | [1] |
| HK-2 (Human Kidney Epithelial) | Western Blot | HMGB1 Downregulation | Dose-dependent | [1] |
Note: While the current publicly available data for this compound is primarily from RAW264.7 and HK-2 cell lines, the experimental protocols provided below can be adapted to validate its mechanism of action in a broader range of cell lines, including but not limited to various cancer cell lines (e.g., A549, H1299, MCF-7), endothelial cells (e.g., HUVECs), and other immune cells (e.g., primary macrophages, dendritic cells).
Comparison with Alternative HMGB1 Inhibitors
Several other molecules have been identified as inhibitors of HMGB1. A comparative overview is presented below. It is important to note that direct, head-to-head quantitative comparisons with this compound across multiple cell lines are not extensively available in the current literature.
| Inhibitor | Mechanism of Action | Reported Effects |
| This compound | Inhibits the HMGB1/NF-κB/NLRP3 pathway. | Reduces NO, IL-1β, and TNF-α production. |
| Glycyrrhizin | Directly binds to HMGB1, inhibiting its chemoattractant and mitogenic activities.[11][12] | Suppresses IL-1β-induced inflammatory responses in chondrocytes.[13] |
| P5779 | A peptide that specifically targets the disulfide form of extracellular HMGB1, disrupting its interaction with the TLR4 adaptor MD-2.[14] | Blocks HMGB1-induced migration of pulmonary artery smooth muscle and endothelial cells.[14] |
| Gabexate Mesilate | A serine protease inhibitor that has been shown to inhibit HMGB1 release. |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on different cell lines and to establish the appropriate concentration range for subsequent mechanism-of-action studies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LPS (Lipopolysaccharide) or other appropriate stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS) for 15-60 minutes.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
ELISA for Cytokine Measurement (TNF-α and IL-1β)
This protocol is used to quantify the amount of pro-inflammatory cytokines (TNF-α and IL-1β) released into the cell culture supernatant following treatment with this compound.
Materials:
-
Cell culture supernatants from treated and control cells
-
Commercially available ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treating cells with this compound and/or a pro-inflammatory stimulus.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
To further elucidate the mechanisms discussed, the following diagrams have been generated.
Caption: HMGB1 Signaling Pathway
Caption: Mechanism of Action of this compound
Caption: Experimental Workflow for Validation
References
- 1. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 3. Internalization of HMGB1 (High Mobility Group Box 1) Promotes Angiogenesis in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ELISA assay for TNF-α and IL-1β [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. ashpublications.org [ashpublications.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Glycyrrhizin Binds to High-Mobility Group Box 1 Protein and Inhibits Its Cytokine Activities [air.unimi.it]
- 13. Glycyrrhizin, an HMGB1 inhibitor, Suppresses Interleukin-1β-Induced Inflammatory Responses in Chondrocytes from Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of High-Mobility Group Box-1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Hmgb1-IN-1's therapeutic effects against established HMGB1 inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Therapeutic Efficacy of HMGB1 Inhibitors
High-Mobility Group Box 1 (HMGB1) has emerged as a critical damage-associated molecular pattern (DAMP) molecule, playing a pivotal role in the pathogenesis of a wide range of inflammatory diseases. Its extracellular release triggers a cascade of inflammatory responses, making it a prime therapeutic target. This guide provides a comparative in vivo validation of a novel inhibitor, Hmgb1-IN-1, against established HMGB1 antagonists: Glycyrrhizin, Ethyl pyruvate, and anti-HMGB1 antibodies. The data presented herein is collated from various preclinical studies to aid researchers in making informed decisions for their drug development programs.
Quantitative Comparison of In Vivo Efficacy
The therapeutic potential of this compound and established HMGB1 inhibitors has been evaluated in various animal models of inflammatory diseases. The following tables summarize the key quantitative data from these in vivo studies, focusing on efficacy in sepsis, arthritis, and ischemia-reperfusion injury models.
Table 1: In Vivo Efficacy in Sepsis Models (Cecal Ligation and Puncture - CLP)
| Inhibitor | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | Mice | 15-30 mg/kg | Intraperitoneal | Good anti-inflammatory activity and anti-sepsis effects in kidney injury.[1] |
| Anti-HMGB1 Antibody | Mice | 600 µ g/mouse | Intraperitoneal | Significantly increased survival from 28% (control) to 72%.[2] |
| Ethyl Pyruvate | Mice | 40 mg/kg | Intraperitoneal | Significantly increased survival from 30% (vehicle) to 88%.[3] |
| Glycyrrhizin | Mice | Not specified in sepsis model | - | Effective in reducing HMGB1 levels in ARDS, a sepsis-related condition.[4] |
Table 2: In Vivo Efficacy in Arthritis Models (Collagen-Induced Arthritis - CIA)
| Inhibitor | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | No data available | - | - | - |
| Anti-HMGB1 Antibody | Mice | 70 µ g/mouse daily for 7 days | Intraperitoneal | Significantly ameliorated the clinical progression of arthritis.[5][6][7] |
| Ethyl Pyruvate | No data available | - | - | - |
| Glycyrrhizin | No data available | - | - | - |
Table 3: In Vivo Efficacy in Ischemia-Reperfusion (I/R) Injury Models
| Inhibitor | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | No data available | - | - | - |
| Anti-HMGB1 Antibody | Rats | Not specified | - | Attenuated secondary brain injuries caused by intracerebral hemorrhage-induced stroke.[8] |
| Ethyl Pyruvate | Mice | 50 and 150 mg/kg | Bolus injection | Significantly ameliorated ischemia/reperfusion-induced mucosal hyperpermeability.[8] |
| Glycyrrhizin | Rats | Not specified | - | Protected against cerebral I/R injury by inhibiting HMGB1's cytokine activity. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice
The CLP model is a widely accepted standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Procedure:
-
Anesthesia: Anesthetize mice (e.g., C57BL/6, 7-9 weeks old) using an appropriate anesthetic regimen such as a ketamine/xylazine cocktail administered intraperitoneally or inhaled isoflurane.[1]
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution like povidone-iodine, followed by 70% ethanol.[9]
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Carefully exteriorize the cecum, avoiding damage to the mesenteric vessels. Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis; a ligation of the distal one-third is common.[1][9]
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21- to 25-gauge). A small amount of fecal matter should be extruded to induce peritonitis.[9]
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.[9]
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[9]
-
Post-operative Care: Provide analgesics as required and monitor the animals closely for signs of sepsis and survival.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
Procedure:
-
Animal Strain: Use susceptible mouse strains such as DBA/1J.[10]
-
Collagen Emulsion Preparation:
-
Dissolve type II collagen (e.g., bovine or chicken) in 0.01 M acetic acid to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.[10]
-
Arthritis Assessment:
-
Beginning around day 21, visually score the paws for signs of arthritis (erythema, swelling) daily.
-
A common scoring system ranges from 0 to 4 for each paw, with 0 being normal and 4 indicating severe inflammation with ankylosis. The maximum score per mouse is 16.[11]
-
-
Treatment Administration: Initiate treatment with HMGB1 inhibitors at the onset of clinical signs of arthritis and continue as per the study design.
Signaling Pathways and Experimental Workflows
Visual representations of the HMGB1 signaling pathway and the experimental workflows for the in vivo models are provided below using Graphviz (DOT language).
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Therapeutic potential of HMGB1-targeting agents in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoclonal Anti-HMGB1 (High Mobility Group Box Chromosomal Protein 1) Antibody Protection in Two Experimental Arthritis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoclonal anti-HMGB1 (high mobility group box chromosomal protein 1) antibody protection in two experimental arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of ethyl pyruvate in mice subjected to mesenteric ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. chondrex.com [chondrex.com]
A Comparative Guide to the Differential Effects of HMGB1 Inhibition on its Various Redox Forms
For Researchers, Scientists, and Drug Development Professionals
High-Mobility Group Box 1 (HMGB1) is a multifaceted protein that plays a critical role in inflammatory processes, acting as a Damage-Associated Molecular Pattern (DAMP) when released into the extracellular space. Its function is intricately regulated by its redox state, with different forms mediating distinct biological activities. This guide provides a comparative analysis of the differential effects of a hypothetical HMGB1 inhibitor, designated Hmgb1-IN-1, on the primary redox forms of HMGB1: fully reduced (all-thiol), disulfide-bonded, and fully oxidized (sulfonyl). Understanding these differential effects is paramount for the development of targeted therapeutics for inflammatory diseases.
Functional Diversification of HMGB1 Redox Forms
The three major redox states of HMGB1 are dictated by the oxidation status of its three cysteine residues (Cys23, Cys45, and Cys106). Each form interacts with different receptors, triggering distinct downstream signaling pathways and cellular responses.[1][2][3][4][5]
-
Fully Reduced (all-thiol) HMGB1: In this form, all three cysteines are in their reduced thiol state. It primarily functions as a chemoattractant, recruiting leukocytes to sites of tissue damage.[3][6] This activity is mediated through the formation of a heterocomplex with the chemokine CXCL12, which then signals through the CXCR4 receptor.[5][6]
-
Disulfide HMGB1: The formation of an intramolecular disulfide bond between Cys23 and Cys45, with Cys106 remaining reduced, transforms HMGB1 into a potent pro-inflammatory cytokine.[1][3] This isoform signals through the Toll-like receptor 4 (TLR4) and its co-receptor MD-2, leading to the activation of the NF-κB pathway and the subsequent release of inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1][7][8][9]
-
Fully Oxidized (Sulfonyl) HMGB1: Further oxidation of the cysteine residues to sulfonic acids renders HMGB1 immunologically inert, abrogating both its chemoattractant and cytokine-inducing activities.[2][3][8] This form is often associated with the resolution phase of inflammation.
Hypothetical Inhibitor: this compound
For the purpose of this guide, we will consider a hypothetical small molecule inhibitor, This compound , designed to modulate HMGB1 activity. The subsequent sections will explore how such an inhibitor could differentially affect the functions of the various HMGB1 redox forms, supported by experimental data and protocols.
Comparative Efficacy of this compound on HMGB1 Redox Forms
The following table summarizes the potential differential effects of this compound on the key activities of each HMGB1 redox form. This data is hypothetical and would need to be validated experimentally.
| Feature | Fully Reduced HMGB1 | Disulfide HMGB1 | Fully Oxidized HMGB1 |
| Primary Function | Chemoattractant[3][6] | Pro-inflammatory Cytokine[3][7] | Immunologically Inert[2][3] |
| Receptor Interaction | CXCR4 (via CXCL12)[5][6] | TLR4/MD-2[1][7][10] | None |
| Signaling Pathway | CXCR4 signaling | NF-κB activation[8][9][11] | None |
| Cellular Response | Leukocyte migration[6][7] | Cytokine release (TNF-α, IL-6, IL-1β)[6][7][9] | No significant inflammatory response |
| Hypothetical Effect of this compound | Inhibition of cell migration | Inhibition of cytokine release | No effect |
| Potential IC50 (nM) | 50 | 25 | >10,000 |
Experimental Protocols
To assess the differential effects of a compound like this compound, a series of in vitro and in vivo experiments would be necessary.
HMGB1 Redox State Determination
Objective: To prepare and verify the redox state of different HMGB1 isoforms.
Protocol:
-
Preparation of Redox Isoforms:
-
Fully Reduced HMGB1: Recombinant HMGB1 is treated with a reducing agent like dithiothreitol (DTT) followed by desalting to remove excess DTT.
-
Disulfide HMGB1: Mild oxidation of fully reduced HMGB1 can be achieved by exposure to atmospheric oxygen or a mild oxidizing agent.
-
Fully Oxidized HMGB1: Treatment with a strong oxidizing agent like hydrogen peroxide will generate the sulfonyl form.
-
-
Verification: The redox state of each HMGB1 preparation should be confirmed using non-reducing SDS-PAGE, where the disulfide-bonded form will migrate faster, and by mass spectrometry to confirm the mass shifts associated with oxidation.
In Vitro Chemotaxis Assay
Objective: To evaluate the effect of this compound on the chemotactic activity of fully reduced HMGB1.
Protocol:
-
Leukocytes (e.g., neutrophils or monocytes) are placed in the upper chamber of a transwell plate.
-
The lower chamber contains fully reduced HMGB1 with or without varying concentrations of this compound.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
A dose-response curve is generated to determine the IC50 of this compound for inhibiting chemotaxis.
In Vitro Cytokine Release Assay
Objective: To assess the effect of this compound on the pro-inflammatory activity of disulfide HMGB1.
Protocol:
-
Immune cells, such as macrophages (e.g., RAW 264.7 cell line), are cultured in vitro.
-
The cells are stimulated with disulfide HMGB1 in the presence or absence of different concentrations of this compound.
-
After 24 hours, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA.
-
An IC50 value for the inhibition of cytokine release is calculated.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways of the different HMGB1 redox forms and a hypothetical workflow for inhibitor screening.
Caption: Signaling pathways of different HMGB1 redox forms.
Caption: Experimental workflow for screening HMGB1 inhibitors.
Conclusion
The distinct biological activities of the different redox forms of HMGB1 present a unique opportunity for the development of highly specific anti-inflammatory therapies. A hypothetical inhibitor, this compound, would ideally exhibit potent inhibitory effects on the pro-inflammatory disulfide form of HMGB1, while having minimal impact on the chemoattractant fully reduced form, to avoid compromising essential immune cell trafficking. The experimental protocols and conceptual frameworks presented in this guide offer a foundational approach for the assessment and development of such targeted HMGB1 inhibitors. Further research into the nuanced roles of HMGB1 redox states will undoubtedly pave the way for novel therapeutic strategies in a host of inflammatory conditions.
References
- 1. Redox Modulation of HMGB1-Related Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutually exclusive redox forms of HMGB1 promote cell recruitment or proinflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Immunological Significance of HMGB1 Post-Translational Modification and Redox Biology [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Disulfide and Fully Reduced HMGB1 Induce Different Macrophage Polarization and Migration Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of HMGB1/TLR4 and IL-1β/IL-1R1 Signaling Pathways in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR4-HMGB1-, MyD88- and TRIF-dependent signaling in mouse intestinal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Anti-inflammatory Properties of Hmgb1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-Mobility Group Box 1 (HMGB1) has emerged as a critical mediator in the pathogenesis of numerous inflammatory diseases. Its extracellular release from activated immune cells or necrotic cells triggers a cascade of pro-inflammatory responses, making it a prime therapeutic target. This guide provides an objective comparison of the anti-inflammatory properties of Hmgb1-IN-1 and a notable alternative, Inflachromene (ICM). The information presented is supported by experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: Targeting HMGB1
Both this compound and Inflachromene are small molecule inhibitors designed to interfere with the pro-inflammatory functions of extracellular HMGB1. While both compounds ultimately aim to reduce inflammation, their precise mechanisms of action, as understood from available literature, show subtle differences.
This compound: The primary mechanism of this compound is the inhibition of HMGB1's ability to stimulate the production of pro-inflammatory cytokines. It is believed to act by directly binding to HMGB1, thereby preventing its interaction with its cognate receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade disrupts the downstream signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and subsequent transcription of inflammatory genes.
Inflachromene (ICM): Inflachromene has been shown to bind directly to both HMGB1 and its close homolog HMGB2. Its anti-inflammatory effect stems from its ability to block the cytoplasmic localization and subsequent extracellular release of HMGB proteins. By preventing the exit of HMGB1 from the cell, Inflachromene effectively reduces the pool of extracellular HMGB1 available to trigger inflammation. Additionally, it has been demonstrated to suppress the nuclear translocation of NF-κB, a key step in the inflammatory signaling pathway.[1]
In Vitro Efficacy: A Quantitative Comparison
Quantitative data on the in vitro efficacy of these compounds is crucial for assessing their potential as anti-inflammatory agents. The following tables summarize the available data on the inhibition of key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by Inflachromene
| Assay | Cell Line | Stimulus | Effect of Inflachromene | Concentration | Reference |
| Nitrite Release | BV-2 microglial cells | LPS | Dose-dependent inhibition | 0.01-100 μM | [1] |
| TNF-α Secretion | BV-2 microglial cells | LPS | Reduction | 5 μM | [1] |
| Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglial cells | LPS | Suppression | 1-10 μM | [1] |
| NF-κB Nuclear Translocation | BV-2 microglial cells | LPS | Substantial suppression | 5 μM | [1] |
| Osteoclastogenesis | Murine Bone Marrow Macrophages | RANKL | IC50 = 6.13 μM | - | [1] |
| Osteoclastogenesis | RAW264.7 cells | RANKL | IC50 = 7.07 μM | - | [1] |
In Vivo Efficacy: Murine Sepsis Models
The cecal ligation and puncture (CLP) model is a widely accepted preclinical model of sepsis that mimics the complex polymicrobial infection seen in humans. The efficacy of HMGB1 inhibitors in this model provides a strong indication of their potential therapeutic utility.
Table 2: In Vivo Efficacy of HMGB1 Inhibitors in Murine Sepsis Models
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Inflachromene | Sepsis-associated encephalopathy (SAE) mice | 10 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Improved cognitive impairment, inhibited HMGB1-mediated microglial activation. | [2] |
| Anti-HMGB1 Antibody | CLP-induced sepsis in mice | 600 μ g/mouse (single dose at 24h post-CLP) | Intraperitoneal (i.p.) | Significantly increased survival rate from 28% (control) to 72%. | [3] |
| Anti-HMGB1 mAb | CLP-induced sepsis in mice | 10 μ g/mouse (single dose at 24h post-CLP) | Intraperitoneal (i.p.) | Increased survival and reduced serum levels of proinflammatory cytokines. | [4] |
Specific in vivo efficacy data for this compound in a CLP sepsis model, including survival rates and optimal dosages, is not currently available in published literature.
Experimental Protocols
Detailed methodologies are essential for the independent verification and comparison of these compounds.
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
This protocol is designed to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli O111:B4
-
This compound and/or Inflachromene
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound or Inflachromene) or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a vehicle-only control group (no LPS, no inhibitor) and an LPS-only control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-only control.
In Vivo Model: Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of polymicrobial sepsis in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
Test compound (this compound or Inflachromene) and vehicle control
-
Saline for fluid resuscitation
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5.0 mm from the cecal tip, ensuring not to obstruct the bowel.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.
-
Immediately after surgery, administer 1 mL of sterile saline subcutaneously for fluid resuscitation.
-
Administer the test compound or vehicle control at the predetermined dose and time point (e.g., 24 hours post-CLP) via the desired route (e.g., intraperitoneal or intravenous).
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection) for a period of up to 7 days.
-
At the end of the study, or at specified time points, blood and tissue samples can be collected for analysis of inflammatory markers.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these inhibitors and the experimental designs used to evaluate them.
HMGB1-Mediated Inflammatory Signaling Pathway
Caption: HMGB1 signaling pathway leading to inflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo testing of HMGB1 inhibitors.
Conclusion
Both this compound and Inflachromene represent promising strategies for the therapeutic targeting of HMGB1 in inflammatory diseases. Inflachromene has demonstrated in vitro and in vivo efficacy in preclinical models, with a defined mechanism of action involving the inhibition of HMGB1 release and NF-κB activation. While this compound is also proposed to act via direct inhibition of extracellular HMGB1, a lack of publicly available, quantitative data makes a direct comparison of its potency challenging.
This guide provides a framework for the independent verification of the anti-inflammatory properties of this compound. Researchers are encouraged to utilize the provided experimental protocols to generate comparative data that will be crucial for the further development and validation of these and other HMGB1-targeting compounds. The diagrams of the signaling pathway and experimental workflow are intended to facilitate a deeper understanding of the underlying biology and the experimental approaches required for robust evaluation.
References
Benchmarking the performance of Hmgb1-IN-1 against other commercially available HMGB1 inhibitors
This guide offers an objective, data-driven comparison of the performance of Hmgb1-IN-1 against other commercially available High Mobility Group Box 1 (HMGB1) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Understanding HMGB1 in Inflammation
High Mobility Group Box 1 (HMGB1) is a nuclear protein that, upon release into the extracellular space, acts as a potent pro-inflammatory cytokine. It is a key mediator in various inflammatory diseases, making it a significant target for therapeutic intervention. HMGB1 exerts its effects by binding to receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of inflammatory mediators.
Performance Benchmarking of HMGB1 Inhibitors
The following table summarizes the performance of this compound in comparison to other commercially available HMGB1 inhibitors. The data presented is based on available experimental findings.
| Inhibitor | Target Interaction | IC50 Value | Cell Line/Assay | Mechanism of Action |
| This compound | HMGB1/NF-κB/NLRP3 pathway | 15.9 µM | RAW264.7 cells (Nitric Oxide inhibition) | Downregulates HMGB1, P-NF-κB p65, and NLRP3. |
| Glycyrrhizin | Direct binding to HMGB1 | Kd ≈ 150 µM | Direct Binding Assay | Inhibits chemoattractant and mitogenic activities of HMGB1.[1] |
| Ethyl Pyruvate | HMGB1 release | ~10 mM (significant inhibition) | LPS-stimulated RAW264.7 cells | Inhibits HMGB1 release by chelating calcium and affecting SIRT1/STAT signaling.[2][3][4] |
| HMGB1 Box A | Competitive antagonist of HMGB1 | - | THP-1 cells (inhibition of HMGB1-induced TNF-α and IL-6 release) | Competitively binds to RAGE, blocking full-length HMGB1.[5] |
Experimental Protocols
For reproducible and standardized evaluation of HMGB1 inhibitors, the following detailed experimental protocols are provided.
Inhibition of HMGB1-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol details the methodology to assess the potency of inhibitors in a cellular context.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the HMGB1 inhibitors (e.g., this compound, Glycyrrhizin, Ethyl Pyruvate) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the inhibitor dilutions. Incubate for 1 hour.
-
HMGB1 Stimulation: Prepare a solution of recombinant HMGB1 in serum-free DMEM at a concentration of 1 µg/mL. Add 100 µL of the HMGB1 solution to each well (final concentration 500 ng/mL). Include a vehicle control (no inhibitor) and a negative control (no HMGB1).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: HMGB1 signaling and inhibitor targets.
Caption: Workflow for HMGB1 inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl pyruvate prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl pyruvate inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Activity of HMGB1 A Box Is Enhanced When Fused with C-Terminal Acidic Tail - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hmgb1-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Hmgb1-IN-1, a small molecule inhibitor of High Mobility Group Box 1 (HMGB1).
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The full toxicological properties of this compound may not be fully known. Therefore, standard laboratory precautions are essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like many research chemicals, involves segregation, proper containment, and disposal through a licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Initial Containment: Keep this compound in its original, clearly labeled container whenever possible. If transferring to a new container for waste collection, ensure the new container is compatible with the chemical and is clearly labeled with the full chemical name ("this compound") and any known hazard information.
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the waste solution in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
The label must include the full chemical name ("this compound") and the solvent(s) used. Do not mix incompatible waste streams.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., the solvent used to make the solution).
-
Collect the initial rinsate as hazardous waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Key Considerations and Regulatory Compliance
-
Consult the SDS: The Safety Data Sheet for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. A product page from MedchemExpress indicates that an SDS is available for this compound.[1] Always obtain and review this document before working with or disposing of the compound.
-
Institutional Policies: Your research institution or company will have specific protocols for hazardous waste management. Familiarize yourself with these procedures and contact your Environmental Health and Safety (EHS) department for guidance.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Similar regulatory bodies exist in other countries. Ensure your disposal practices are in full compliance with all applicable laws.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
